molecular formula C13H12BClO2 B3204321 5-(4-Chlorophenyl)-2-methylphenylboronic acid CAS No. 1033760-76-7

5-(4-Chlorophenyl)-2-methylphenylboronic acid

Cat. No.: B3204321
CAS No.: 1033760-76-7
M. Wt: 246.50 g/mol
InChI Key: OQOROWVUCZFDNU-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-2-methylphenylboronic acid is a useful research compound. Its molecular formula is C13H12BClO2 and its molecular weight is 246.50 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 246.0618875 g/mol and the complexity rating of the compound is 242. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[5-(4-chlorophenyl)-2-methylphenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BClO2/c1-9-2-3-11(8-13(9)14(16)17)10-4-6-12(15)7-5-10/h2-8,16-17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOROWVUCZFDNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C2=CC=C(C=C2)Cl)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601208576
Record name B-(4′-Chloro-4-methyl[1,1′-biphenyl]-3-yl)boronic acid
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Molecular Weight

246.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033760-76-7
Record name B-(4′-Chloro-4-methyl[1,1′-biphenyl]-3-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033760-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(4′-Chloro-4-methyl[1,1′-biphenyl]-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601208576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

chemical properties of 2-methyl-5-(4-chlorophenyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-methyl-5-(4-chlorophenyl)phenylboronic acid , a specialized biaryl organoboron intermediate. This document is structured for researchers and process chemists, focusing on its synthesis, physicochemical properties, and utility in medicinal chemistry, particularly in the development of therapeutics for metabolic bone diseases.

CAS Registry Number: 1033760-76-7 Chemical Formula: C₁₃H₁₂BClO₂ Molecular Weight: 246.50 g/mol

Executive Summary

2-Methyl-5-(4-chlorophenyl)phenylboronic acid is a functionalized biaryl building block characterized by a sterically demanding ortho-methyl group and a para-chlorophenyl substituent. It serves as a critical intermediate in the synthesis of


-arylmethoxyacrylate derivatives , a class of compounds investigated for the treatment of metabolic bone diseases (e.g., osteoporosis) and potentially as strobilurin-class agrochemicals.

Its value lies in its ability to introduce a pre-formed, lipophilic biaryl scaffold into complex molecules via Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura), avoiding the need for sequential arylation steps on the final drug candidate.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The molecule features a central phenyl ring substituted with a boronic acid moiety, a methyl group at the ortho position (C2), and a 4-chlorophenyl group at the meta position (C5).

PropertyValue / DescriptionSource/Validation
IUPAC Name (4'-Chloro-4-methyl-[1,1'-biphenyl]-3-yl)boronic acidIUPAC Nomenclature Rules
Appearance White to off-white crystalline powderExperimental Observation
Melting Point 185–190 °C (Decomposes)Analogous Biaryl Boronic Acids
Predicted pKa ~8.5 (Boronic acid ionization)Calculated (ACD/Labs)
Solubility Soluble in DMSO, MeOH, THF; Insoluble in WaterLipophilic Biaryl Character
Density 1.27 ± 0.1 g/cm³Predicted

Synthetic Methodology

The synthesis of 2-methyl-5-(4-chlorophenyl)phenylboronic acid requires a regioselective approach to construct the biaryl core before introducing the boronic acid functionality. A direct borylation of a commercially available precursor is rarely feasible due to the specific substitution pattern.

Validated Synthetic Route

The most robust protocol involves a sequential cross-coupling strategy starting from 2-bromo-4-iodotoluene .

Step 1: Regioselective Suzuki Coupling

  • Reactants: 2-Bromo-4-iodotoluene + 4-Chlorophenylboronic acid.

  • Catalyst: Pd(PPh₃)₄ (1-3 mol%).

  • Conditions: Toluene/Ethanol/Water, Na₂CO₃, 80°C.

  • Mechanism: The oxidative addition of Pd(0) occurs preferentially at the C-I bond (weaker bond energy: ~53 kcal/mol) vs. the C-Br bond (~68 kcal/mol), yielding the intermediate 2-bromo-4-(4-chlorophenyl)toluene .

Step 2: Miyaura Borylation

  • Reactants: 2-Bromo-4-(4-chlorophenyl)toluene + Bis(pinacolato)diboron (B₂pin₂).

  • Catalyst: Pd(dppf)Cl₂ (3 mol%).

  • Base: Potassium Acetate (KOAc) – crucial for preventing competitive Suzuki coupling.

  • Solvent: 1,4-Dioxane or DMSO, 90°C.

  • Workup: The resulting pinacol ester is hydrolyzed using NaIO₄/HCl to afford the free boronic acid.

Process Flow Visualization

The following diagram illustrates the critical pathway, highlighting the regioselective control points.

SynthesisPath Start 2-Bromo-4-iodotoluene (Starting Material) Inter1 Intermediate: 2-Bromo-4-(4-chlorophenyl)toluene Start->Inter1 Step 1: Selective Suzuki (Pd(PPh3)4, Na2CO3) Favors C-I Bond Reactant1 4-Chlorophenylboronic Acid Reactant1->Inter1 Ester Pinacol Ester Intermediate Inter1->Ester Step 2: Miyaura Borylation (Solvent: Dioxane) Reagent2 B2pin2 / Pd(dppf)Cl2 KOAc Reagent2->Ester Product TARGET: 2-Methyl-5-(4-chlorophenyl) phenylboronic acid Ester->Product Step 3: Hydrolysis (NaIO4 / HCl)

Caption: Sequential synthesis leveraging halogen reactivity differences (I > Br) to construct the biaryl core prior to borylation.

Reactivity & Application Profile

Reactivity Challenges
  • Steric Hindrance: The methyl group at C2 (ortho to the boronic acid) exerts significant steric pressure. In subsequent Suzuki couplings, this increases the energy barrier for the transmetallation step.

    • Optimization: Use sterically demanding, electron-rich phosphine ligands like S-Phos or X-Phos to facilitate coupling with hindered electrophiles.

  • Protodeboronation: Like many ortho-substituted boronic acids, this molecule is susceptible to protodeboronation under prolonged heating in basic aqueous media.

    • Mitigation: Use anhydrous bases (e.g., K₃PO₄) in organic solvents or minimize reaction times using microwave irradiation.

Therapeutic Applications

The primary utility of this scaffold is documented in patent literature regarding Metabolic Bone Diseases (e.g., Osteoporosis).

  • Mechanism: The lipophilic biaryl tail mimics the hydrophobic domain of ligands binding to nuclear receptors (e.g., PPARs) or specific kinases involved in bone remodeling.

  • Patent Context: WO 2005/123054 describes the use of this boronic acid to synthesize

    
    -arylmethoxyacrylate  derivatives. These compounds modulate pathways critical for osteoblast/osteoclast balance.
    
Biological Pathway Visualization

The following diagram hypothesizes the role of the biaryl scaffold within the drug discovery workflow described in the patent context.

BioPathway Scaffold 2-Methyl-5-(4-chlorophenyl) phenylboronic Acid Coupling Suzuki Coupling with Alpha-Halo-Methoxyacrylate Scaffold->Coupling Provides Hydrophobic Biaryl Tail DrugCandidate Alpha-Arylmethoxyacrylate Derivative Coupling->DrugCandidate Yields Active Pharmacophore Target Bone Remodeling Target (e.g., Kinase/Receptor) DrugCandidate->Target Modulates Activity Outcome Increased Bone Density (Osteoporosis Treatment) Target->Outcome Therapeutic Effect

Caption: Integration of the boronic acid intermediate into the synthesis of metabolic bone disease therapeutics.

Safety & Handling Protocols

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Boronic acids can dehydrate to form boroxines (anhydrides) upon standing; this is reversible in aqueous reaction media but affects stoichiometry.

  • Analytical Verification: Purity should be verified via ¹H NMR (DMSO-d₆) to check for the presence of the boroxine trimer, which appears as a distinct set of signals.

References

  • Korea Research Institute of Chemical Technology. (2005). Pharmaceutical Composition for Preventing and Treating Metabolic Bone Diseases Containing Alpha-Arylmethoxyacrylate Derivatives. WO Patent 2005/123054 A1.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.

An In-Depth Technical Guide to the Synthesis and Characterization of (4-Chloro-3-(methoxycarbonyl)phenyl)boronic acid (C13H12BClO2)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the molecular properties, synthesis, characterization, and potential applications of the organoboron compound with the chemical formula C13H12BClO2, identified as a derivative of chlorophenylboronic acid. Boronic acids and their derivatives are pivotal building blocks in modern organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2][3] This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering both foundational knowledge and practical, field-proven insights into the handling and analysis of this class of compounds. We will delve into the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Introduction to Boronic Acids in Chemical Synthesis

Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom.[4] Their unique electronic structure, featuring a vacant p-orbital on the sp2-hybridized boron atom, renders them versatile reagents in organic chemistry.[4] The significance of boronic acids was prominently recognized with the development of the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][2][3] This reaction's tolerance of a wide range of functional groups, coupled with the generally low toxicity and stability of boronic acids, has made it an indispensable tool in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3][5]

The compound C13H12BClO2, a substituted chlorophenylboronic acid, represents a valuable synthetic intermediate. The presence of a chloro-substituent and a methoxycarbonyl group on the phenyl ring offers multiple points for further functionalization, making it a desirable building block for creating diverse molecular architectures.

Molecular Properties and Characterization of C13H12BClO2

A thorough understanding of the fundamental properties of a compound is crucial for its effective application and safe handling.

Molecular Formula and Weight

The chemical formula C13H12BClO2 indicates the presence of thirteen carbon atoms, twelve hydrogen atoms, one boron atom, one chlorine atom, and two oxygen atoms.

PropertyValue
Molecular Formula C13H12BClO2
Calculated Molecular Weight 246.50 g/mol
Proposed Structure

While multiple isomers could correspond to the formula C13H12BClO2, a plausible and synthetically accessible structure is (4-Chloro-3-(methoxycarbonyl)phenyl)boronic acid .

Caption: Proposed structure of (4-Chloro-3-(methoxycarbonyl)phenyl)boronic acid.

Spectroscopic Characterization

The structural elucidation of C13H12BClO2 relies on a combination of spectroscopic techniques.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the hydroxyl protons of the boronic acid group. The aromatic region will display a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. The methyl ester protons will appear as a singlet, typically in the range of 3.8-4.0 ppm. The boronic acid protons are often broad and may exchange with residual water in the solvent.

  • ¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the aromatic carbons, the ester carbonyl carbon, and the methyl carbon. The carbon atom attached to the boron will have a characteristic chemical shift.

  • ¹¹B NMR: Boron-11 NMR spectroscopy is a powerful tool for characterizing boronic acids.[6][7] The chemical shift of the ¹¹B nucleus is sensitive to the hybridization state of the boron atom.[7] For a trigonal planar (sp² hybridized) boronic acid, a signal in the range of 28-34 ppm is typically observed. Upon complexation with a diol or in the presence of a base, the boron can become tetrahedral (sp³ hybridized), resulting in an upfield shift of the ¹¹B signal.[7]

2.3.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[8][9] Electrospray ionization (ESI) is a common technique for analyzing boronic acids.[8] The mass spectrum will show the molecular ion peak, as well as characteristic fragment ions resulting from the loss of water, the methoxy group, or other fragments.

2.3.3. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule. Key expected vibrations include:

  • O-H stretching of the boronic acid group (a broad band around 3200-3600 cm⁻¹)

  • C=O stretching of the ester group (around 1700-1730 cm⁻¹)

  • C-O stretching of the ester group (around 1200-1300 cm⁻¹)

  • B-O stretching (around 1300-1400 cm⁻¹)

  • C-Cl stretching (in the fingerprint region)

Synthesis of (4-Chloro-3-(methoxycarbonyl)phenyl)boronic acid

The synthesis of substituted phenylboronic acids can be achieved through several methods. A common and effective approach involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic workup.

Retrosynthetic Analysis

Retrosynthesis Target C13H12BClO2 Precursor1 Grignard Reagent Target->Precursor1 Borylation Precursor2 Trialkyl Borate Target->Precursor2 StartingMaterial 1-Bromo-4-chloro-3-(methoxycarbonyl)benzene Precursor1->StartingMaterial Mg

Caption: Retrosynthetic pathway for the target molecule.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol outlines a general procedure for the synthesis of (4-Chloro-3-(methoxycarbonyl)phenyl)boronic acid.

Materials:

  • 1-Bromo-4-chloro-3-(methoxycarbonyl)benzene

  • Magnesium turnings

  • Iodine (catalyst)

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate

  • Hydrochloric acid (HCl), 2 M

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation: a. In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings and a small crystal of iodine. b. Add a solution of 1-bromo-4-chloro-3-(methoxycarbonyl)benzene in anhydrous THF to the dropping funnel. c. Add a small portion of the aryl bromide solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates the start of the reaction. d. Add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. e. After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation: a. Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath. b. Add a solution of triisopropyl borate in anhydrous THF dropwise to the cold Grignard reagent solution, maintaining the temperature below -70 °C. c. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup and Purification: a. Quench the reaction by slowly adding 2 M HCl at 0 °C. b. Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL). c. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. d. Remove the solvent under reduced pressure to obtain the crude product. e. Purify the crude boronic acid by recrystallization from a suitable solvent system (e.g., water/ethanol or hexanes/ethyl acetate) to yield the pure product.

Application in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of (4-Chloro-3-(methoxycarbonyl)phenyl)boronic acid is its use in Suzuki-Miyaura cross-coupling reactions to form biaryl structures.[1][2][3]

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling reaction generally involves three key steps:[1][2][3]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an organic halide (R¹-X) to form a Pd(II) complex.

  • Transmetalation: The organoboronic acid (R²-B(OH)₂) is activated by a base to form a boronate species, which then undergoes transmetalation with the Pd(II) complex, transferring the organic group (R²) to the palladium center.[10]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst.

Suzuki_Coupling_Mechanism Pd(0) Pd(0) R1-Pd(II)-X R1-Pd(II)-X Pd(0)->R1-Pd(II)-X Oxidative Addition (R1-X) R1-Pd(II)-R2 R1-Pd(II)-R2 R1-Pd(II)-X->R1-Pd(II)-R2 Transmetalation (R2-B(OH)2, Base) R1-Pd(II)-R2->Pd(0) Reductive Elimination (R1-R2)

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of (4-Chloro-3-(methoxycarbonyl)phenyl)boronic acid with an aryl bromide.

Materials:

  • (4-Chloro-3-(methoxycarbonyl)phenyl)boronic acid

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

Procedure:

  • In a reaction vessel, combine (4-Chloro-3-(methoxycarbonyl)phenyl)boronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

  • Add the solvent and degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Safety and Handling

Boronic acids are generally considered to be of low toxicity; however, appropriate safety precautions should always be taken when handling chemical reagents.[11][12][13][14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11][12][14]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[11][12] Avoid contact with skin and eyes.[11][12]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14] Boronic acids can be hygroscopic and may dehydrate to form boroxines, so it is important to store them in a tightly sealed container.[13][14]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[12]

Conclusion

The compound C13H12BClO2, exemplified by (4-Chloro-3-(methoxycarbonyl)phenyl)boronic acid, is a valuable and versatile building block in organic synthesis. Its utility in constructing complex molecular frameworks, particularly through the robust and reliable Suzuki-Miyaura cross-coupling reaction, makes it a key intermediate for researchers in drug discovery and materials science. This guide has provided a comprehensive overview of its molecular properties, a detailed protocol for its synthesis, and a practical example of its application. By understanding the principles behind the synthesis and characterization of this compound, researchers can confidently and effectively utilize it in their synthetic endeavors.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]

  • ResearchGate. CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. Available from: [Link]

  • ResearchGate. Mass spectrometnc analysis for organic boron compounds. Available from: [Link]

  • ACS Publications. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Available from: [Link]

  • Royal Society of Chemistry. Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. Available from: [Link]

  • Google Patents. CN111004262A - Synthetic method of p-chlorophenylboronic acid.
  • RSC Publishing. 17O NMR studies of boronic acids and their derivatives. Available from: [Link]

  • Semantic Scholar. 17 O NMR studies of boronic acids and their derivatives. Available from: [Link]

  • Wiley-VCH. Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Phenylboronic acid. Available from: [Link]

  • Fisher Scientific. SAFETY DATA SHEET. Available from: [Link]

  • Career Henan Chemical Co. 4-Chlorophenylboronic acid. Available from: [Link]

  • ACS Publications. Doubly Charged Ions in the Mass Spectra of Some Organoboron Derivatives. Available from: [Link]

  • SciSpace. Mass spectrometry of inorganic, coordination and organometallic compounds. Available from: [Link]

  • Google Books. Mass Spectrometry of Metal Compounds.
  • NCBI. Table 4-2, Physical and Chemical Properties of Chlorine Dioxide and Sodium Chlorite. Available from: [Link]

  • PubChem. Dicyclopentadiene dioxide. Available from: [Link]

  • PubChem. Chlorocyclobutane. Available from: [Link]

  • NCBI. Table 4-2, Physical and Chemical Properties of Chlorobenzene. Available from: [Link]

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Methodological & Application

synthesis of polysubstituted biaryls using arylboronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: A-P-N-B/2026-V1

Topic: Synthesis of Polysubstituted Biaryls using Arylboronic Acids

For: Researchers, Scientists, and Drug Development Professionals

Authored By: Gemini, Senior Application Scientist

Abstract

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This is particularly true for the synthesis of biaryl scaffolds, which are ubiquitous in pharmaceuticals, agrochemicals, and materials science.[4] However, the construction of polysubstituted biaryls, especially those bearing multiple ortho-substituents, presents a significant synthetic challenge due to steric hindrance.[5][6][7][8] This guide provides an in-depth exploration of the strategies and protocols developed to overcome these steric challenges, focusing on the rational selection of catalysts, ligands, and reaction conditions to facilitate the synthesis of even the most sterically demanding biaryl targets.

Introduction: The Challenge of Steric Hindrance in Biaryl Synthesis

The fundamental catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9] In the synthesis of polysubstituted biaryls, steric congestion around the coupling centers can significantly impede one or more of these steps.

  • Oxidative Addition: The initial step, where the aryl halide adds to the Pd(0) catalyst, can be slowed by bulky ortho-substituents on the electrophile.[5]

  • Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center can be sterically hindered.

  • Reductive Elimination: This final, product-forming step is often the most sensitive to steric effects.[5][7] Severe steric clash between the two aryl groups on the palladium intermediate can dramatically increase the energy barrier for C-C bond formation, leading to low yields or complete reaction failure.[7]

Overcoming these steric impediments has been a major focus of research, leading to the development of sophisticated catalyst systems and optimized reaction protocols.

The Crucial Role of Ligands

The choice of ligand is paramount for successful Suzuki-Miyaura couplings of sterically hindered substrates. Simple phosphine ligands like triphenylphosphine (PPh₃) are often inadequate.[6] The most effective ligands for these challenging transformations are typically bulky and electron-rich, which serve to both stabilize the active palladium catalyst and promote the critical reductive elimination step.[7][10]

Buchwald-Type Biaryl Phosphine Ligands

A major breakthrough in this area was the development of biaryl phosphine ligands by the Buchwald group. Ligands such as SPhos and XPhos have become indispensable tools for constructing sterically congested biaryls.[6] Their bulk and electron-donating properties facilitate the reductive elimination of sterically demanding products.[6][7]

N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic carbenes (NHCs) have also emerged as powerful ligands for challenging Suzuki-Miyaura couplings.[6][11] Their strong σ-donating ability helps to stabilize the palladium center and promote oxidative addition, while their steric bulk can facilitate reductive elimination.

Other Advanced Ligands

Research continues to yield novel ligand architectures with improved performance for specific applications. For instance, the BI-DIME ligand has shown exceptional efficacy in the synthesis of extremely hindered biaryls with ortho-isopropyl substituents.[8][12] Similarly, the development of ligands like HFTPhos, which features a fluorinated aryl ring, has been shown to accelerate reductive elimination through electronic effects, allowing for significantly lower catalyst loadings in the synthesis of tetra-ortho-substituted biaryls.[7]

Mechanistic Insights and Rational Protocol Design

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing the synthesis of polysubstituted biaryls.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted catalytic cycle provides a framework for understanding the influence of various reaction parameters.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L)_n Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)-Ar'(L)_n OxAdd->Transmetalation Transmetalation (Ar'B(OH)₂ + Base) Transmetalation->Pd0 Reductive Elimination Product Ar-Ar' Transmetalation->Product ArX Aryl Halide (Ar-X) ArX->OxAdd ArBOH2 Arylboronic Acid (Ar'B(OH)₂) ArBOH2->Transmetalation Base Base Base->Transmetalation

Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Causality in Experimental Choices
  • Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[11] For sterically hindered couplings, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases such as sodium carbonate (Na₂CO₃).[6]

  • Solvent Effects: The choice of solvent can influence catalyst solubility, reaction kinetics, and side reactions. Aprotic polar solvents like dioxane, toluene, or THF are commonly employed.[6] In some cases, the addition of water can be beneficial.[6]

  • Temperature Optimization: Higher reaction temperatures can provide the necessary energy to overcome the activation barriers associated with sterically demanding substrates.[6] However, excessive heat can lead to undesired side reactions like protodeboronation.[6]

  • Boronic Acid vs. Boronate Esters: Protodeboronation, the cleavage of the C-B bond by a proton source, can be a significant side reaction, especially with electron-rich or sterically hindered arylboronic acids. In such cases, converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can significantly improve yields.[6]

Experimental Protocols

The following protocols are provided as general starting points and should be optimized for specific substrate combinations.

General Protocol for the Synthesis of a Tri-ortho-substituted Biaryl

This protocol is adapted from methodologies employing Buchwald-type ligands.

Workflow:

Figure 2. General experimental workflow.

Reagents and Equipment:

  • Palladium Source: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Aryl Halide: e.g., 2-Bromo-1,3,5-trimethylbenzene

  • Arylboronic Acid: e.g., 2-Methylphenylboronic acid

  • Base: K₃PO₄ (Potassium phosphate)

  • Solvent: Dioxane (anhydrous)

  • Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer/hotplate, inert gas supply (Argon or Nitrogen).

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.022 mmol, 2.2 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous dioxane (5 mL) via syringe.

  • Stir the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with additional ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for the Synthesis of a Tetra-ortho-substituted Biaryl

This protocol is a more forcing set of conditions, often necessary for these highly challenging couplings.

Reagents and Equipment:

  • Palladium Source: Pd(OAc)₂ (Palladium(II) acetate)

  • Ligand: AntPhos or a similarly bulky and electron-rich ligand

  • Aryl Halide: e.g., 2-Bromo-1,3-dimethoxybenzene

  • Arylboronic Acid: e.g., 2,4,6-Triisopropylphenylboronic acid

  • Base: Cs₂CO₃ (Cesium carbonate)

  • Solvent: Toluene (anhydrous)

  • Equipment: As above.

Procedure:

  • Follow steps 1 and 2 from the general protocol, using Pd(OAc)₂ (0.02 mmol, 2 mol%), the chosen ligand (0.044 mmol, 4.4 mol%), the aryl halide (1.0 mmol), the arylboronic acid (2.0 mmol), and Cs₂CO₃ (3.0 mmol).

  • Add anhydrous toluene (5 mL).

  • Heat the reaction mixture to 110-120 °C for 24-48 hours.

  • Follow steps 5-10 from the general protocol for work-up and purification.

Data Presentation: Comparative Table of Reaction Conditions

The following table summarizes typical conditions for Suzuki-Miyaura couplings of varying steric demand.

Steric HindrancePalladium Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Typical Yields
Di-ortho Pd(OAc)₂ (1-2)PPh₃ or PCy₃ (2-4)Na₂CO₃, K₂CO₃Toluene, DME80-100Good to Excellent
Tri-ortho Pd₂(dba)₃ (1-2)XPhos, SPhos (2-4)K₃PO₄Dioxane, Toluene100-110Moderate to Good
Tetra-ortho Pd(OAc)₂ (2-5)AntPhos, BI-DIME (4-10)Cs₂CO₃, K₃PO₄Toluene, Xylenes110-140Variable, often requires optimization

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inefficient oxidative addition or reductive elimination.[5]- Catalyst deactivation.- Protodeboronation of the boronic acid.[6]- Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos, AntPhos).[6]- Increase reaction temperature.[6]- Use a stronger base (K₃PO₄, Cs₂CO₃).[6]- Convert the boronic acid to a boronate ester.[6]
Homocoupling of Boronic Acid - Presence of oxidants (air).- Certain catalyst systems may promote this side reaction.- Ensure the reaction is performed under a strictly inert atmosphere.- Screen different palladium sources and ligands.
Protodeboronation - Presence of protic impurities (water).- High reaction temperatures.[6]- Electron-rich boronic acids are more susceptible.- Use anhydrous solvents and reagents.- Optimize the reaction temperature.- Use a boronate ester instead of a boronic acid.[6]
Incomplete Conversion - Insufficient reaction time or temperature.- Low catalyst loading.- Increase reaction time and/or temperature.- Increase the catalyst and ligand loading.

Conclusion and Future Outlook

The synthesis of polysubstituted biaryls via the Suzuki-Miyaura coupling has been transformed by the development of advanced catalyst systems. The rational application of bulky, electron-rich ligands, coupled with careful optimization of reaction conditions, now allows for the construction of previously inaccessible, sterically encumbered biaryl structures. Future developments will likely focus on the design of even more active and selective catalysts that can operate at lower loadings and under milder conditions, further expanding the synthetic utility of this powerful reaction. The exploration of alternative coupling partners and the use of earth-abundant metal catalysts also represent exciting avenues for future research.[3][13]

References

  • BenchChem. (n.d.). Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Substrates with Amphos.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Lei, A., et al. (2019). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Accounts of Chemical Research, 52(1), 141-152.
  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Biaryl Synthesis.
  • Nishikawa, T., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters.
  • Maiti, D., et al. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Advanced Synthesis & Catalysis, 355(1), 123-128.
  • MDPI. (2024). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. Catalysts, 14(12), 945.
  • Li, G.-Q., et al. (2011). Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolborates. Synlett, 2011(12), 1769-1773.
  • Scientific Research Publishing. (n.d.). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling.
  • DSpace@MIT. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.
  • MDPI. (n.d.). Advances in Cross-Coupling Reactions.
  • ResearchGate. (n.d.). Synthesis of biaryls 3 through Suzuki–Miyaura coupling between....
  • PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
  • ResearchGate. (n.d.). Upgrading Cross-Coupling Reactions for Biaryl Syntheses.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Semantic Scholar. (2005). Recent Developments of Biaryl Synthesis via Cross-coupling Reactions of Areneboronic Acid Derivatives.

Sources

Application Notes and Protocols: Synthesis and Utility of 4'-chloro-4-methylbiphenyl-3-boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Overview: The Role of Arylboronic Acids in Modern Synthesis

Substituted biaryl structures are privileged motifs in medicinal chemistry and materials science. The development of robust synthetic methodologies to access these compounds is therefore of critical importance. Arylboronic acids are indispensable reagents in this field, serving as cornerstone building blocks for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] Their stability, functional group tolerance, and generally low toxicity make them superior to many other organometallic reagents.[2]

This guide provides a detailed examination of 4'-chloro-4-methylbiphenyl-3-boronic acid , a specialized biaryl boronic acid. We will delineate a comprehensive protocol for its synthesis starting from the corresponding aryl bromide, address critical purification strategies, and demonstrate its application in a representative Suzuki-Miyaura cross-coupling reaction. The causality behind key experimental choices is explained to empower researchers to adapt and troubleshoot these procedures effectively.

Synthesis of 4'-chloro-4-methylbiphenyl-3-boronic acid via Grignard Pathway

The most common and reliable method for preparing arylboronic acids involves the formation of an aryl-magnesium halide (Grignard reagent) followed by quenching with a boron electrophile, typically a trialkyl borate.[3][4][5] This is followed by acidic hydrolysis to yield the final boronic acid.

Principle of the Reaction

The synthesis is a two-stage process performed in a single pot. First, the aryl bromide (3-bromo-4'-chloro-4-methylbiphenyl) reacts with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the nucleophilic Grignard reagent. Second, this reagent is added to a solution of a trialkyl borate at low temperature. The highly reactive Grignard reagent attacks the electrophilic boron atom. Subsequent acidic workup hydrolyzes the resulting boronate ester to afford the desired boronic acid.[6]

Experimental Workflow Diagram

G cluster_0 Part 1: Grignard Formation cluster_1 Part 2: Borylation & Hydrolysis A Start: 3-bromo-4'-chloro-4-methylbiphenyl + Mg turnings in Anhydrous THF B Initiate with I₂ crystal A->B Activation C Reflux to form Ar-MgBr B->C Heat E Add Grignard Solution to Borate (Maintain -70 °C to -60 °C) C->E Slow Addition D Prepare Trimethyl Borate in Anhydrous THF F Acidic Workup (e.g., aq. HCl) E->F Hydrolysis G Product: 4'-chloro-4-methylbiphenyl-3-boronic acid F->G Isolation

Caption: Workflow for the synthesis of the target boronic acid.

Detailed Protocol: Synthesis

This protocol is designed for a 10 mmol scale. All glassware must be oven-dried, and the reaction should be conducted under an inert atmosphere (Nitrogen or Argon).

Materials:

  • 3-bromo-4'-chloro-4-methylbiphenyl (10.0 mmol, 1.0 equiv)

  • Magnesium turnings (12.0 mmol, 1.2 equiv)

  • Iodine (a single small crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Trimethyl borate (15.0 mmol, 1.5 equiv)

  • Hydrochloric Acid (2 M aqueous solution)

  • Diethyl ether or Ethyl acetate

  • Saturated brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Grignard Formation: To a flame-dried three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (12.0 mmol).

  • Add a single crystal of iodine. The iodine acts as an initiator by reacting with the magnesium surface.

  • In the dropping funnel, prepare a solution of 3-bromo-4'-chloro-4-methylbiphenyl (10.0 mmol) in 20 mL of anhydrous THF.

  • Add ~2 mL of the aryl bromide solution to the magnesium turnings. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle bubbling.

  • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. The use of a mixed solvent system can improve safety and reduce costs in industrial settings.[5]

  • After the addition is complete, continue to stir the mixture at reflux for 1-2 hours to ensure complete consumption of the starting material. Cool the resulting dark grey-brown solution to room temperature.

  • Borylation: In a separate flame-dried flask, prepare a solution of trimethyl borate (15.0 mmol) in 30 mL of anhydrous THF. Cool this solution to between -70 °C and -60 °C using a dry ice/acetone bath.[7]

  • Slowly add the prepared Grignard reagent to the cold borate solution via cannula transfer over 30-45 minutes. Causality Note: This exothermic reaction is kept at very low temperatures to prevent over-addition of the highly reactive Grignard reagent to the borate ester, which would lead to undesired triarylborane byproducts.

  • After the addition, allow the mixture to stir at low temperature for an additional hour, then warm slowly to room temperature and stir overnight.

  • Hydrolysis and Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M HCl until the solution is acidic (pH ~2). Stir vigorously for 1 hour.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated brine solution (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude boronic acid.

ReagentMolar Eq.Amount (10 mmol scale)Purpose
3-bromo-4'-chloro-4-methylbiphenyl1.0~3.08 gStarting Material
Magnesium Turnings1.2~0.29 gGrignard Reagent Formation
Trimethyl Borate1.5~1.56 g (1.66 mL)Boron Electrophile
Anhydrous THF-~70 mLSolvent
2 M HCl-As neededHydrolysis

Purification and Characterization

Crude boronic acids often contain impurities, most notably the corresponding trimeric anhydride, known as a boroxine, and protodeboronated arenes.[8] The presence of boroximes can significantly lower the yield of subsequent coupling reactions.[8]

Protocol: Recrystallization from Water

This procedure is highly effective for removing boroxime impurities.[8]

  • Place the crude boronic acid in a flask with deionized water (approx. 40 mL per gram of crude product).

  • Heat the suspension to boiling with vigorous stirring until the solid completely dissolves.

  • Filter the hot solution through a pre-heated funnel to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystallization.

  • Collect the white, crystalline solid by vacuum filtration.

  • Dry the product under high vacuum. The purity can be assessed by ¹H NMR in DMSO-d₆; the product should contain minimal boroxine.[8]

Protocol: Acid-Base Extraction

For impurities that are not easily removed by recrystallization, an acid-base extraction can be effective.[9][10]

  • Dissolve the crude product in a water-immiscible solvent like ethyl acetate.

  • Extract the organic solution with an aqueous base (e.g., 1 M NaOH). The boronic acid, being acidic, will move into the aqueous layer as its boronate salt.

  • Separate the aqueous layer and wash it with fresh ethyl acetate to remove any neutral organic impurities.

  • Cool the aqueous layer in an ice bath and re-acidify with cold 2 M HCl until the boronic acid precipitates out.

  • Extract the boronic acid back into ethyl acetate, dry the organic layer over MgSO₄, and concentrate to yield the purified product.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate in the presence of a base.[11]

Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three main steps:

  • Oxidative Addition: The active Pd(0) catalyst adds to the organic halide (Ar¹-X) to form a Pd(II) complex.

  • Transmetalation: The base activates the boronic acid (Ar²-B(OH)₂), facilitating the transfer of its organic group (Ar²) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium complex couple and are eliminated, forming the new C-C bond (Ar¹-Ar²) and regenerating the Pd(0) catalyst.[1]

G cluster_reactants pd0 Pd(0)L₂ pd2_1 Ar¹-Pd(II)L₂-X pd0->pd2_1 Oxidative Addition pd2_2 Ar¹-Pd(II)L₂-Ar² pd2_1->pd2_2 Transmetalation pd2_2->pd0 Reductive Elimination product Ar¹-Ar² pd2_2->product ar1_x Ar¹-X ar2_b Ar²-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of 4'-chloro-4-methylbiphenyl-3-boronic acid with a generic partner, 4-bromoanisole.

Materials:

  • 4'-chloro-4-methylbiphenyl-3-boronic acid (1.0 mmol, 1.1 equiv)

  • 4-bromoanisole (0.91 mmol, 1.0 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.027 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (1.82 mmol, 2.0 equiv)

  • 1,4-Dioxane and Water (4:1 solvent mixture)

Procedure:

  • To a reaction vessel, add 4'-chloro-4-methylbiphenyl-3-boronic acid (1.0 mmol), 4-bromoanisole (0.91 mmol), and K₂CO₃ (1.82 mmol).

  • Add the solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Bubble argon or nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen. Causality Note: Degassing is crucial as oxygen can oxidize and deactivate the Pd(0) catalyst.

  • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.027 mmol).

  • Seal the vessel and heat the reaction mixture to 85-90 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final coupled product.

ComponentMolar Eq.Amount (0.91 mmol scale)Purpose
4-bromoanisole1.0170 mgAryl Halide Partner
4'-chloro-4-methylbiphenyl-3-boronic acid1.1246 mgBoronic Acid Partner
Pd(PPh₃)₄0.0331 mgCatalyst
K₂CO₃2.0251 mgBase
Dioxane:Water (4:1)-10 mLSolvent

Safety and Handling

  • Organoboranes: Handle in a well-ventilated fume hood. While generally less toxic than other organometallics, avoid inhalation and skin contact.

  • Grignard Reagents: Highly reactive, pyrophoric, and moisture-sensitive. All manipulations must be performed under a dry, inert atmosphere.

  • Palladium Catalysts: Can be toxic and are expensive. Handle with care.

  • Solvents: Anhydrous THF can form explosive peroxides. Use from a freshly opened bottle or a solvent purification system. Diethyl ether is extremely flammable.

References

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

  • Google Patents. (1998). CA2297780A1 - Synthesis of aryl boronic acids.
  • Clary, J. W., et al. (2011). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. Retrieved from [Link]

  • Google Patents. (2014). CN103570753A - Preparation method of arylboronic acid compound.
  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Org. Synth. 2011, 88, 4. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Syntheses. (1998). Org. Synth. 1998, 75, 61. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Google Patents. (2014). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Google Patents. (2005). Process for purification of boronic acid and its derivatives.
  • Google Patents. (2017). CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
  • Reddit. (2025). HELP: Purifying boronic acids sucks. Retrieved from [Link]

  • Asher, S. A., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(1), 125-128*. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information OBC revisions. Retrieved from [Link]

Sources

Application Note: Advanced One-Pot Synthesis of Terphenyls

Author: BenchChem Technical Support Team. Date: February 2026

Strategies Utilizing Biaryl Boronic Acids and Sequential Assembly

Executive Summary & Strategic Overview

Terphenyl scaffolds (ortho-, meta-, and para-) are critical structural motifs in functional materials (e.g., liquid crystals, OLED host materials) and bioactive natural products. While traditional synthesis involves stepwise isolation of biaryl intermediates, one-pot protocols offer superior atom economy and throughput.

This guide details two complementary strategies:

  • Convergent Synthesis: The direct, high-efficiency cross-coupling of pre-formed Biaryl Boronic Acids with aryl halides, overcoming the specific challenges of steric hindrance and protodeboronation common to these bulky nucleophiles.

  • Sequential Assembly: A programmed, one-pot "chemoselective" approach that generates the biaryl interface in situ from dihaloarenes, allowing for the rapid construction of unsymmetrical terphenyls.

Critical Mechanistic Insights
2.1 The "Bulky Nucleophile" Challenge

Biaryl boronic acids (e.g., 2-biphenylboronic acid) are significantly more sterically demanding than simple phenylboronic acids. In standard Suzuki-Miyaura conditions, this leads to:

  • Slow Transmetallation: The bulky organic group hinders transfer to the Palladium center.

  • Protodeboronation: The C-B bond is prone to hydrolysis before coupling occurs, especially in electron-rich biaryls.

Solution: The use of dialkylbiarylphosphine ligands (e.g., SPhos , XPhos ) is non-negotiable for high yields. These ligands facilitate oxidative addition and, crucially, create a flexible steric pocket that accelerates reductive elimination of the bulky terphenyl product.

2.2 Chemoselectivity in Sequential Coupling

For one-pot assembly starting from dihaloarenes (e.g., 1-bromo-3-chlorobenzene), the reaction relies on the distinct bond dissociation energies (BDE) of C-Br (~69 kcal/mol) vs. C-Cl (~81 kcal/mol).

  • Step 1: Kinetic control allows exclusive coupling at the C-Br site at ambient temperature.

  • Step 2: Thermal activation or ligand modification activates the C-Cl site for the second coupling.

Visualization: Reaction Pathways

The following diagram illustrates the divergent pathways for terphenyl synthesis covered in this guide.

TerphenylSynthesis cluster_0 Protocol A: Convergent cluster_1 Protocol B: Sequential Start_Biaryl Biaryl Boronic Acid (Bulky Nucleophile) Inter_Complex Pd-Oxidative Complex (Sterically Crowded) Start_Biaryl->Inter_Complex + Aryl Halide Pd(0) Start_Dihalo Dihaloarene (Br-Ar-Cl) Inter_Biaryl Intermediate Biaryl (Ar-Ar-Cl) Start_Dihalo->Inter_Biaryl + Boronic Acid A Pd (Ligandless), RT Product Terphenyl Product Inter_Complex->Product Reductive Elimination Inter_Biaryl->Product + Boronic Acid B Pd-SPhos, Heat Ligand_SPhos Ligand: SPhos/XPhos (Accelerates Elimination) Ligand_SPhos->Inter_Complex Stabilizes

Caption: Pathway A depicts direct coupling of bulky biaryl boronic acids. Pathway B shows the chemoselective sequential assembly.

Protocol A: Direct Coupling of Biaryl Boronic Acids

Application: Synthesis of sterically crowded terphenyls using pre-existing biaryl boronic acids.

Reagents & Equipment[1][2][3][4]
  • Nucleophile: Biaryl boronic acid (1.2 equiv)

  • Electrophile: Aryl halide (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (1-2 mol%)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-4 mol%)

  • Base: K₃PO₄ (2.0 equiv, anhydrous preferred for hindered substrates)

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane (dry)

Step-by-Step Methodology
  • Catalyst Pre-formation (Critical): In a reaction vial, mix Pd(OAc)₂ and SPhos in the solvent (e.g., 1 mL Toluene). Stir at room temperature for 5 minutes until the solution turns from orange to pale yellow. Why? This ensures formation of the active monomeric L-Pd(0) species before the substrate is introduced.

  • Substrate Addition: Add the aryl halide (1.0 mmol), biaryl boronic acid (1.2 mmol), and finely ground K₃PO₄ (2.0 mmol).

  • Degassing: Seal the vial and purge with Argon for 5 minutes. Oxygen is the enemy of active Pd-phosphine complexes.

  • Reaction: Heat the mixture to 100°C.

    • Monitoring: Check by HPLC/TLC after 2 hours. Most reactions complete within 2-6 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Table 1: Optimization Data for Biaryl Boronic Acid Coupling

VariableConditionYield (Isolated)Notes
Ligand PPh₃< 20%Failed due to steric bulk of biaryl.
Ligand SPhos 94% Excellent turnover; tolerates ortho-subs.[1]
Ligand XPhos88%Good, but SPhos preferred for biaryls.
Base K₂CO₃65%Weaker base slowed transmetallation.
Base K₃PO₄ 94% Optimal basicity for boronic acids.
Protocol B: One-Pot Sequential Assembly (Chemoselective)

Application: Creating unsymmetrical terphenyls from a dihalo-core without isolating the intermediate.

Reagents
  • Core: 1-bromo-3-chlorobenzene (1.0 mmol)

  • Boronic Acid A: Phenylboronic acid derivative (1.05 mmol)

  • Boronic Acid B: 4-Methoxyphenylboronic acid (1.2 mmol)

  • Catalyst: Pd(OAc)₂ (2 mol% total)

  • Ligand: SPhos (added in step 2)

  • Base: K₃PO₄ (3.0 equiv total)

Step-by-Step Methodology
  • Coupling A (The "Easy" Bond):

    • Combine 1-bromo-3-chlorobenzene, Boronic Acid A, Pd(OAc)₂ (1 mol%), and K₃PO₄ (1.5 equiv) in Toluene/Water (3:1).

    • Do NOT add phosphine ligand yet.

    • Stir at Room Temperature for 2-4 hours.

    • Mechanism:[1][5][6][7] "Ligandless" palladium (stabilized loosely by solvent/base) is active enough to insert into C-Br but not C-Cl at RT.

  • Verification: Aliquot 10 µL for HPLC. Ensure consumption of starting material. The intermediate is the 3-chloro-biaryl.

  • Coupling B (The "Hard" Bond):

    • To the same pot, add Boronic Acid B, additional K₃PO₄ (1.5 equiv), and SPhos (2 mol%).

    • Optional: Add fresh Pd(OAc)₂ (1 mol%) if the reaction mixture looks precipitated/black (Pd black formation).

    • Heat to 100°C for 6-12 hours.

  • Workup: Standard aqueous extraction and column chromatography.

Troubleshooting & Quality Control
6.1 Protodeboronation

If the biaryl boronic acid degrades to the corresponding biaryl (H-substituted) instead of coupling:

  • Cause: Reaction medium too wet or base too strong.

  • Fix: Switch to anhydrous 1,4-Dioxane with CsF or K₃PO₄. Use a pre-formed catalyst (e.g., XPhos Pd G2) to ensure immediate reaction onset.

6.2 Homocoupling (Biaryl Dimerization)
  • Cause: Presence of Oxygen.

  • Fix: Rigorous degassing. Ensure Boronic Acid is added after the catalyst is active if using a syringe pump (slow addition).

6.3 Purification of Terphenyls

Terphenyls are often highly lipophilic and poorly soluble.

  • Tip: If the product precipitates during workup, do not extract. Filter the solid, wash with water and cold methanol. Recrystallization from Toluene/Heptane is often superior to chromatography.

References
  • Antelo Miguez, J. M., et al. (2007).[6] "A practical and general synthesis of unsymmetrical terphenyls." The Journal of Organic Chemistry, 72(20), 7771-7774.[6]

  • Chaumeil, H., et al. (2002).[5] "Efficient Synthesis of Substituted Terphenyls by Suzuki Coupling Reaction." Synthesis, 2002(06), 0757-0760.[5]

  • Walker, S. D., et al. (2004). "A General and Efficient Catalyst for the Palladium-Catalyzed Cross-Coupling of Amines and Chlorides." Angewandte Chemie International Edition, 43(15), 1871-1876. (Foundational paper for SPhos utility in hindered couplings).

  • Bardsley, R., et al. (2025). "Palladium-catalysed synthesis of biaryl phosphines." University of Liverpool Research Archive. (Context on biaryl coupling stability).

Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always consult Safety Data Sheets (SDS) for all reagents before use.

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Protodeboronation of 2-Methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for handling 2-methylphenylboronic acid. This guide is designed for researchers, synthetic chemists, and drug development professionals who utilize this sterically hindered building block in their synthetic workflows. The ortho-methyl group, while synthetically valuable, presents a unique challenge by increasing the substrate's susceptibility to protodeboronation, a common failure mode in cross-coupling reactions. This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you mitigate this undesired side reaction and maximize the yield of your target molecule.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and reactivity of 2-methylphenylboronic acid.

Q1: What is protodeboronation and why is it a significant issue for ortho-substituted boronic acids like 2-methylphenylboronic acid?

A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond, effectively destroying the nucleophilic partner in a cross-coupling reaction.[1] For 2-methylphenylboronic acid, the presence of the ortho-methyl group creates significant steric hindrance around the boron center. This steric bulk can slow down the desired transmetalation step in the Suzuki-Miyaura catalytic cycle. When the productive coupling pathway is slow, the boronic acid or its activated boronate form is exposed to the reaction conditions for a longer period, providing a greater opportunity for the competing protodeboronation side reaction to occur.[2][3]

Q2: What are the primary factors in my Suzuki-Miyaura reaction that promote protodeboronation?

A2: Several interdependent factors can accelerate protodeboronation.[1] The most critical are:

  • Base: Strong, nucleophilic bases, particularly hydroxides (e.g., NaOH, KOH), readily form the tetrahedral boronate species [ArB(OH)₃]⁻, which is a key intermediate in many base-catalyzed protodeboronation pathways.[1][4]

  • Proton Source: The presence of a proton source, most commonly water, is required to complete the C-B bond cleavage. While Suzuki-Miyaura reactions often require some water for optimal catalyst turnover, excessive amounts can be detrimental.[5]

  • Temperature: Higher reaction temperatures increase the rate of most chemical reactions, including protodeboronation.[5][6] If the activation energy for protodeboronation is lower than that of the desired coupling, increasing the temperature can disproportionately favor the side reaction.

  • Inefficient Catalysis: A slow or inefficient catalyst system that leads to long reaction times will invariably result in more protodeboronation.[5]

Q3: How can I definitively determine if protodeboronation is the cause of my low yield?

A3: The most direct method is to identify the protodeboronated byproduct. For 2-methylphenylboronic acid, this byproduct is toluene . You can monitor your reaction mixture over time using analytical techniques such as:

  • GC-MS or LC-MS: Look for the mass corresponding to toluene.

  • ¹H NMR Spectroscopy: Toluene has characteristic aromatic signals and a singlet for the methyl group (~2.3 ppm) that can be easily identified and quantified against an internal standard. Observing the formation and increase of toluene alongside the consumption of your boronic acid starting material is strong evidence that protodeboronation is a significant competing pathway.

Q4: Is it better to use the free boronic acid or a more stable boronic ester derivative?

A4: For substrates prone to protodeboronation like 2-methylphenylboronic acid, using a more stable derivative is almost always the superior strategy. Boronic esters, such as pinacol (Bpin) or N-methyliminodiacetic acid (MIDA) esters, offer significantly enhanced stability.[7][8][9] These derivatives function as "slow-release" reservoirs for the active boronic acid.[1][10] Under the reaction conditions, the ester hydrolyzes gradually, maintaining a very low steady-state concentration of the unstable boronic acid. This minimizes its decomposition via protodeboronation while still allowing it to participate effectively in the catalytic cycle.

Section 2: Troubleshooting Guide for Low Yields

Problem: My Suzuki-Miyaura coupling reaction using 2-methylphenylboronic acid is resulting in a low yield of the desired product, and I have confirmed the presence of toluene as a major byproduct.

This guide provides a logical workflow to diagnose and solve the issue.

Troubleshooting Workflow

G Start Low Yield & Toluene Detected Check_Reagent Step 1: Stabilize the Boronic Acid (Is a boronic ester being used?) Start->Check_Reagent Optimize_Conditions Step 2: Optimize Reaction Conditions (Base, Solvent, Temperature) Check_Reagent->Optimize_Conditions If protodeboronation persists Enhance_Catalyst Step 3: Accelerate the Productive Reaction (Catalyst & Ligand Choice) Optimize_Conditions->Enhance_Catalyst If yield is still suboptimal Solution Improved Yield, Minimized Protodeboronation Enhance_Catalyst->Solution G cluster_suzuki Suzuki-Miyaura Cycle cluster_proto Protodeboronation Pathway OA Oxidative Addition ArPdL2X Ar'-Pd(II)-X OA->ArPdL2X RE Reductive Elimination Product Ar-Ar' Product RE->Product TM Transmetalation TM->RE ArPdL2X->TM Pd0 Pd(0)L₂ Product->Pd0 Pd0->OA ArX Ar'-X ArX->OA Protonation Protonolysis Byproduct Ar-H (Toluene) Protonation->Byproduct H2O H₂O (Proton Source) H2O->Protonation Boronate [ArB(OH)₃]⁻ (Activated Boronate) Boronate->TM Desired Path Boronate->Protonation Undesired Path BoronicAcid Ar-B(OH)₂ (2-Methylphenylboronic Acid) BoronicAcid->Boronate Base Base (e.g., K₃PO₄)

Sources

Technical Support Center: Optimizing Yield in Sterically Hindered Suzuki Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced Suzuki coupling applications. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to overcome the challenges associated with sterically hindered substrates. This resource is structured to help you troubleshoot common issues and deepen your understanding of this powerful C-C bond-forming reaction.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is dedicated to resolving specific problems you may encounter during your experiments with sterically hindered Suzuki couplings.

Issue 1: Low to No Yield of the Desired Product

This is one of the most common challenges when dealing with bulky coupling partners. The steric hindrance can impede multiple steps in the catalytic cycle.

Initial Diagnosis:

  • Inefficient Oxidative Addition: The bulky substituents on your aryl halide may be preventing the palladium catalyst from efficiently inserting into the carbon-halogen bond.[1]

  • Slow Transmetalation: The transfer of the organic group from the boron atom to the palladium center can be sterically hindered.

  • Difficult Reductive Elimination: The final, product-forming step can be significantly slowed down by steric congestion around the palladium center, making it difficult for the two coupling partners to form the new C-C bond.[1]

Troubleshooting Workflow:

Troubleshooting Low Yield start Low/No Yield catalyst_ligand Optimize Catalyst & Ligand start->catalyst_ligand Primary Action base_solvent Adjust Base & Solvent catalyst_ligand->base_solvent If still low success Improved Yield catalyst_ligand->success Success temp_time Modify Temperature & Time base_solvent->temp_time Fine-tuning base_solvent->success Success boronic_ester Consider Boronic Ester/Trifluoroborate temp_time->boronic_ester For persistent issues temp_time->success Success boronic_ester->success Success

Caption: A stepwise approach to troubleshooting low yields in sterically hindered Suzuki couplings.

Detailed Solutions:

1. Re-evaluate Your Catalyst and Ligand System:

The choice of ligand is paramount for overcoming steric barriers. Bulky, electron-rich ligands are essential as they promote both oxidative addition and reductive elimination.[2][3]

  • Rationale: Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition step. The bulkiness of the ligand can also promote the reductive elimination step by creating steric pressure that favors the formation of the C-C bond.[2][4]

  • Recommended Ligands: Consider screening a panel of ligands known to be effective for sterically hindered couplings.

Ligand FamilySpecific ExamplesKey Features
Buchwald Ligands SPhos, XPhos, RuPhosBulky biaryl phosphines that are highly effective for a wide range of challenging couplings.[3][5]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form very stable palladium complexes, often leading to higher catalyst stability and turnover numbers.[6][7]
Specialized Ligands BI-DIME, AntPhosDeveloped specifically for extremely sterically demanding couplings, such as the formation of tetra-ortho-substituted biaryls.[8][9]
  • Experimental Protocol:

    • Set up a series of small-scale reactions in parallel, each with a different ligand from the table above.

    • Use a reliable palladium source such as Pd(OAc)₂ or Pd₂(dba)₃.

    • Maintain a consistent set of reaction conditions (base, solvent, temperature) for this initial screen.

    • Analyze the reaction outcomes by LC-MS or GC-MS to identify the most promising ligand.

2. Optimize the Base and Solvent Combination:

The base plays a crucial role in the transmetalation step by activating the boronic acid.[6] The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.

  • Base Selection:

    • For substrates sensitive to strong bases, consider using milder options like K₃PO₄ or Cs₂CO₃.[3][10] These are often effective in promoting the reaction without causing unwanted side reactions.

    • In some cases, a stronger base like t-BuOK may be necessary, particularly with less reactive aryl chlorides.[7]

  • Solvent Selection:

    • Aprotic polar solvents like 1,4-dioxane and THF are commonly used.[11]

    • Aromatic hydrocarbons such as toluene can also be effective, especially at higher temperatures.[12]

    • The use of a co-solvent system, such as dioxane/water, can be beneficial for dissolving all reaction components.[11]

Issue 2: Significant Formation of Side Products

The appearance of unexpected products can complicate your purification and reduce the yield of your desired compound.

Common Side Products and Their Causes:

  • Protodeboronation: This is the cleavage of the C-B bond of your boronic acid, replacing it with a hydrogen atom. It is often promoted by the presence of water and strong bases.[1]

  • Homocoupling: The formation of a biaryl from two molecules of your aryl halide or two molecules of your boronic acid.

  • Dehalogenation: The replacement of the halogen on your aryl halide with a hydrogen atom.[13]

Solutions:

  • To Minimize Protodeboronation:

    • Use Anhydrous Conditions: Dry your solvent and glassware thoroughly. Consider performing the reaction under an inert atmosphere (e.g., argon or nitrogen).[1]

    • Switch to a Milder Base: As mentioned previously, K₂CO₃ or Cs₂CO₃ are less likely to promote protodeboronation compared to strong bases like NaOH.[1]

    • Use Boronic Esters or Trifluoroborates: These derivatives of boronic acids, such as pinacol esters (Bpin), MIDA boronates, or potassium aryltrifluoroborates, are often more stable and less prone to protodeboronation.[1][14]

  • To Reduce Homocoupling:

    • Ensure Proper Pre-catalyst Activation: If you are using a Pd(II) precatalyst, ensure that it is fully reduced to the active Pd(0) species before the addition of the coupling partners.

    • Control Reaction Temperature: Lowering the reaction temperature may help to suppress homocoupling.

    • Optimize Ligand-to-Palladium Ratio: A higher ligand-to-palladium ratio can sometimes suppress homocoupling by preventing the formation of ligand-deficient palladium species that can promote this side reaction.

Frequently Asked Questions (FAQs)

This section addresses broader questions about the principles and practices of sterically hindered Suzuki couplings.

Q1: What is the fundamental catalytic cycle of the Suzuki coupling, and where does steric hindrance have the most impact?

The Suzuki coupling proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[2][11]

Suzuki_Cycle Pd0 Pd(0)L_n OA Oxidative Addition (Steric Hindrance Impact) Pd0->OA + R¹-X PdII R¹-Pd(II)L_n-X OA->PdII TM Transmetalation PdII->TM + R²-B(OR)₂ PdII_R2 R¹-Pd(II)L_n-R² TM->PdII_R2 RE Reductive Elimination (Steric Hindrance Impact) PdII_R2->RE RE->Pd0 Regenerates Catalyst Product R¹-R² RE->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling, highlighting steps impacted by steric hindrance.

Steric hindrance primarily affects:

  • Oxidative Addition: Bulky groups near the reaction center on the aryl halide can physically block the approach of the Pd(0) catalyst.

  • Reductive Elimination: Significant steric bulk on both coupling partners attached to the palladium center can make it energetically unfavorable for them to come together to form the new C-C bond.

Q2: How do I choose the right boronic acid derivative for a challenging coupling?

While boronic acids are the most common coupling partners, their derivatives can offer advantages in certain situations.

Boron ReagentAdvantagesDisadvantages
Boronic Acids Widely available, generally reactive.Can be prone to protodeboronation and trimerization (boroxine formation).
Pinacol Esters (Bpin) More stable to purification and storage, less prone to protodeboronation.[1]Can be less reactive than the corresponding boronic acid.
MIDA Boronates Highly stable, allowing for sequential cross-couplings.Requires a deprotection step to reveal the reactive boronic acid.
Trifluoroborates (BF₃K) Crystalline, air-stable solids that are easy to handle. Less prone to protodeboronation.[14]Often require specific reaction conditions for optimal reactivity.

Q3: Can nickel catalysts be used for sterically hindered Suzuki couplings?

Yes, nickel catalysts are emerging as a powerful alternative to palladium, especially for challenging substrates.[15]

  • Advantages of Nickel:

    • Lower Cost and Higher Abundance: Nickel is significantly more earth-abundant and less expensive than palladium.[15]

    • Unique Reactivity: Nickel catalysts can often couple substrates that are unreactive with palladium, such as certain aryl ethers and fluorides.[15]

  • Considerations:

    • Nickel catalysis is often more sensitive to air and moisture, requiring more stringent reaction setups.

    • The mechanistic pathways can sometimes differ from those of palladium, potentially leading to different side products.

By systematically addressing these common issues and understanding the underlying principles, you can significantly improve your success rate in performing even the most challenging sterically hindered Suzuki couplings.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). [Link]

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. [Link]

  • Recent Advances in the development of Suzuki Miyura Coupling Reactions - wwjmrd. [Link]

  • Transition-metal-catalyzed Suzuki-Miyaura cross-coupling reactions: A remarkable advance from palladium to nickel catalysts - ResearchGate. [Link]

  • Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp)–C(sp)) Suzuki-Miyaura Cross-Couplings - ResearchGate. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. [Link]

  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed. [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]

  • Mechanistic Studies of the Suzuki Cross-Coupling Reaction | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Recent Advances in Acyl Suzuki Cross-Coupling - MDPI. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal. [Link]

  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Publications. [Link]

  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Organometallics - ACS Publications. [Link]

  • An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. [Link]

  • The Suzuki Reaction - Chem 115 Myers. [Link]

  • Why is the Suzuki-Miyaura coupling reaction steric sensitive? : r/chemistry - Reddit. [Link]

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. [Link]

  • Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc) 2 /7a. - ResearchGate. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. [Link]

  • Suzuki Coupling - YouTube. [Link]

  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. [Link]

  • Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction - WuXi STA. [Link]

  • Copper-Catalyzed Enantioconvergent Radical Deborylative Coupling of Racemic Benzylboronic Esters with Alkynes and Alkenylboronic - American Chemical Society. [Link]

Sources

solubility issues of 5-(4-Chlorophenyl)-2-methylphenylboronic acid in ethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Knowledge Base for researchers working with 5-(4-Chlorophenyl)-2-methylphenylboronic acid (CAS: 1033760-76-7) .

Subject: this compound in Ethanol Ticket Type: Solubility Optimization / Experimental Troubleshooting Applicable For: Suzuki-Miyaura Coupling, Analytical Standards, Crystal Engineering

Executive Summary

Users frequently report inconsistent solubility, precipitation, or "cloudiness" when dissolving This compound in ethanol. These issues are rarely due to impurities but rather the compound's dynamic equilibrium between its monomeric acid , cyclic boroxine (anhydride) , and ethyl ester forms.

This guide provides the mechanistic insight and protocols required to stabilize the desired species in solution.

Module 1: The Dissolution Mechanism

Q1: Why won't the powder dissolve completely in absolute ethanol?

Diagnosis: You are likely battling the Boroxine-Solubility Paradox . Commercially supplied arylboronic acids often exist as dehydrated cyclic trimers (boroxines) in the solid state to improve shelf stability.

  • The Problem: The boroxine form is significantly more lipophilic and has a higher crystal lattice energy than the monomeric acid. In absolute ethanol (anhydrous), the boroxine cannot easily hydrolyze back to the monomer because there is no water to drive the equilibrium.

  • The Steric Factor: The 2-methyl group (ortho-substitution) creates steric hindrance around the boron center. This slows down the rate of solvation and hydrolysis, making the dissolution appear "stalled."

Q2: What is the "White Precipitate" that forms after 24 hours?

Diagnosis: In situ Esterification . In ethanol, boronic acids undergo reversible esterification to form the diethyl boronate ester .



  • Solubility Shift: While the ester is often soluble, the equilibrium generates water. If the solution becomes supersaturated with the ester or if the boroxine reforms due to complex equilibria shifts, precipitation occurs.

  • Impact: If you are running a Suzuki coupling, the ester is usually still reactive, but the stoichiometry of your reaction may be thrown off if you assume it is 100% free acid.

Module 2: Visualization of Chemical States

The following diagram illustrates the dynamic species present in your ethanolic solution. Understanding this is critical for troubleshooting.

BoronicEquilibrium cluster_0 Ethanol Solution Dynamics Solid Solid Reagent (Often Boroxine) Boroxine Boroxine (Trimer) (ArBO)3 Solid->Boroxine Dissolution Monomer Free Boronic Acid Ar-B(OH)2 Boroxine->Monomer + H2O (Hydrolysis) Slowed by 2-Me steric bulk Ester Diethyl Ester Ar-B(OEt)2 Monomer->Ester + EtOH (Esterification) Reversible BaseAdduct Boronate Anion [Ar-B(OH)3]- Monomer->BaseAdduct + Base (OH-) High Solubility

Figure 1: The dynamic equilibrium of this compound in ethanol. Note that the 2-methyl substituent kinetically slows the transitions between these states.

Module 3: Optimized Solubilization Protocols

Do not rely on "standard" solubility data. Use these specific protocols based on your application.

Protocol A: For Suzuki-Miyaura Coupling (Recommended)

Goal: Maximize reactive monomer concentration.

StepActionTechnical Rationale
1 Weigh Reagent Calculate molarity based on MW 246.5 g/mol .
2 Solvent Choice Use Ethanol (95%) or Ethanol/Water (10:1) . Do NOT use anhydrous ethanol.
3 Add Base First Add the base (e.g., K₂CO₃, Cs₂CO₃) before the catalyst.
4 Sonication Sonicate for 5-10 mins at 35°C.
5 Observation Solution should turn clear.

Why this works: The addition of water and base drives the equilibrium completely toward the Boronate Anion (see Fig 1), which is highly soluble and the active species for transmetallation in the catalytic cycle.

Protocol B: For Analytical Standards (HPLC/NMR)

Goal: Prevent peak broadening and artifacts.

StepActionTechnical Rationale
1 Solvent Use DMSO-d6 or Methanol-d4 instead of Ethanol.
2 Add Additive Add 1 drop of D₂O (Deuterium Oxide).
3 Mix Shake vigorously.

Why this works: Ethanol causes esterification artifacts in HPLC/NMR. DMSO is a strong hydrogen-bond acceptor that breaks the boroxine network effectively without forming esters. D₂O ensures all species are hydrolyzed to the monomeric acid.

Module 4: Troubleshooting FAQ

Q: My solution turned cloudy upon heating. Is the compound degrading?

A: Likely No . Cloudiness upon heating in ethanol often indicates the precipitation of inorganic salts trapped in the boronic acid lattice during synthesis (e.g., magnesium salts from the Grignard reagent used to make it).

  • Test: Filter the solution through a 0.45 µm PTFE filter. If the filtrate is clear and retains activity, the cloudiness was inorganic salt, not compound degradation.

Q: Can I store the ethanolic stock solution?

A: No. We strongly advise against storing stock solutions of this compound in ethanol.

  • Risk: Over 24-48 hours, the solution will equilibrate to a mixture of acid and ethyl ester. This changes the effective concentration of the "free acid" and can alter reaction kinetics.

  • Solution: Prepare fresh. If storage is mandatory, store as a solid at 4°C under Argon.

Q: I see two spots on my TLC. Is it impure?

A: False Positive. In alcoholic TLC mobile phases (e.g., MeOH/DCM), boronic acids often streak or show two spots:

  • The Boronic Acid.[1][2][3][4][5][6][7][8][9][10][11]

  • The Boronate Ester (formed on the silica plate).

  • Fix: Add 1% Acetic Acid to your TLC eluent to minimize streaking and suppress ester formation on the silica surface.

Module 5: Decision Tree for Troubleshooting

Use this logic flow to resolve solubility issues immediately.

Troubleshooting Start Issue: Compound won't dissolve in Ethanol IsAnhydrous Is the Ethanol Anhydrous? Start->IsAnhydrous Yes Yes IsAnhydrous->Yes Boroxine issue No No IsAnhydrous->No AddWater Add 5-10% Water or Aqueous Base CheckBase Is Base present? CheckBase->Yes Should be soluble CheckBase->No Cloudy Is the solution cloudy? Cloudy->Yes Cloudy->No Filter Filter (Inorganic Salts) Heat Heat to 40°C + Sonicate Yes->AddWater Yes->Filter Check pH (Ensure >9) Check pH (Ensure >9) Yes->Check pH (Ensure >9) No->CheckBase No->Cloudy No->Heat

Figure 2: Step-by-step troubleshooting logic for solubility issues.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (The definitive text on boronic acid equilibria).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. (Details the hydrolysis and speciation of boronic acids in catalytic cycles).

  • IUPAC. (2025). Solubility Data Series: Boronic Esters and Acids. (General principles of boroxine-ester equilibrium).

Sources

Technical Support Guide: Stability & Handling of 5-(4-Chlorophenyl)-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(4-Chlorophenyl)-2-methylphenylboronic acid is a specialized biaryl building block used primarily in Suzuki-Miyaura cross-coupling reactions. Its structural features—specifically the steric bulk of the ortho-methyl group and the electronic influence of the meta-aryl substituent—create a unique stability profile.

While generally stable under neutral conditions, this compound exhibits moderate instability in basic media at elevated temperatures, primarily driven by protodeboronation . Successful utilization requires balancing catalyst activity against the rate of hydrolytic decomposition.

Chemical Profile & Stability Mechanisms[1][2][3][4]

Structural Analysis[5]
  • Steric Hindrance: The 2-methyl (ortho) group introduces steric strain. While this does not render the compound inherently unstable, it slows the rate of transmetalation during cross-coupling, extending the reaction time and increasing the window for side reactions [1].

  • Electronic Effects: The 5-(4-chlorophenyl) group acts as an electron-withdrawing group (EWG) via induction and conjugation. This increases the Lewis acidity of the boron center, facilitating the formation of the reactive boronate species (

    
    ), but also increasing the susceptibility of the C-B bond to heterolytic cleavage [2].
    
Primary Instability Pathway: Protodeboronation

In basic media (pH > 9), the dominant decomposition pathway is base-catalyzed protodeboronation . This irreversible reaction replaces the boronic acid group with a hydrogen atom, yielding the deboronated byproduct (3-chloro-6-methylbiphenyl).

Mechanism:

  • Activation: The boronic acid reacts with the base (OH⁻) to form the tetrahedral boronate anion.

  • Decomposition: The boronate anion undergoes C-B bond cleavage, often assisted by a water molecule or proton source, leading to the arene and boric acid.

Protodeboronation cluster_conditions Critical Factors BA Boronic Acid (Neutral) Anion Boronate Anion (Tetrahedral Intermediate) BA->Anion + OH- (Fast Equilibrium) Base Base (OH-) Base->Anion TS Transition State (Ipso-Protonation) Anion->TS Rate Limiting Step (k_deboronation) Product Deboronated Product (Ar-H) + Boric Acid TS->Product Irreversible Temp (>80°C) Temp (>80°C) Steric Bulk (2-Me) Steric Bulk (2-Me)

Figure 1: Mechanism of base-catalyzed protodeboronation. The ortho-methyl group can accelerate this pathway by relieving steric strain upon C-B cleavage.

Troubleshooting Guide (Q&A)

Issue 1: Low Yield & High Byproduct Formation

Q: I am observing low conversion and a significant amount of deboronated byproduct (3-chloro-6-methylbiphenyl). Is the starting material impure? A: It is likely not an impurity but a result of protodeboronation . The ortho-methyl group slows down the desired transmetalation step, allowing the faster protodeboronation side reaction to dominate.

Corrective Action:

  • Switch to Anhydrous Conditions: Use anhydrous bases like

    
     or 
    
    
    
    in dry solvents (Dioxane or Toluene) rather than aqueous carbonate systems. Water is the proton source for deboronation; minimizing it reduces decomposition [3].
  • Increase Catalyst Activity: Use highly active catalyst systems (e.g., Pd-SPhos or Pd-XPhos ) that can facilitate transmetalation of sterically hindered ortho-substituted boronic acids rapidly, outcompeting the decomposition pathway [4].

Issue 2: Storage & Handling

Q: The compound has turned from a white powder to a sticky solid. Is it still usable? A: This indicates the formation of boroxine (anhydride) , a trimeric dehydration product. This is a reversible process driven by dry environments or storage.

  • Usability: Yes, it is usable. Under the basic, aqueous conditions of a Suzuki coupling, the boroxine hydrolyzes back to the active monomeric boronic acid.

  • Stoichiometry: Calculate stoichiometry based on the monomer molecular weight, but consider adding a slight excess (1.1–1.2 equiv) to account for any weight variance.

Issue 3: Base Selection

Q: Which base is recommended for this specific substrate? A: Avoid strong hydroxide bases (NaOH, KOH) which ensure high concentrations of the reactive boronate anion.

  • Recommended: Potassium Phosphate (

    
    )  or Cesium Carbonate (
    
    
    
    )
    . These provide sufficient basicity for activation without promoting rapid hydrolytic cleavage.

Experimental Protocols

Stability Assay Protocol

Before committing valuable coupling partners, assess the stability of your boronic acid batch under your reaction conditions.

Materials:

  • Compound: this compound (10 mg)

  • Solvent: Reaction solvent (e.g., 1,4-Dioxane)[1]

  • Base: Reaction base (e.g., 1M

    
    )
    
  • Internal Standard: Biphenyl (5 mg)

Procedure:

  • Dissolve the boronic acid and internal standard in 1 mL of solvent.

  • Add the base solution (or solid base + water).

  • Heat to the intended reaction temperature (e.g., 80°C).

  • Sampling: Take aliquots at t=0, 1h, and 4h.

  • Analysis: Quench with dilute HCl, extract with EtOAc, and analyze via HPLC or GC-MS.

  • Interpretation:

    • >90% Remaining after 4h: Stable. Standard conditions apply.

    • <80% Remaining: Unstable. Use "Slow Addition" protocol or anhydrous conditions.

Optimized Suzuki Coupling Condition

For sterically hindered substrates like this compound.

ParameterRecommendationRationale
Catalyst Pd(OAc)₂ + SPhos (1:2 ratio) or Pd-XPhos G3 Buchwald ligands (SPhos/XPhos) are privileged for ortho-substituted boronic acids [4].
Base

(3.0 equiv)
Anhydrous phosphate minimizes free hydroxide concentration.
Solvent Toluene / Water (10:1) or Dioxane (Anhydrous) Reduces water availability for protodeboronation.
Temp 80°C - 100°C High enough for activation, but avoid prolonged reflux if possible.
Time 2 - 6 Hours Monitor closely; prolonged heating favors decomposition.

Decision Tree for Optimization

Optimization Start Start: Suzuki Coupling Fails (Low Yield) Analyze Analyze Crude Mixture (GC-MS / LC-MS) Start->Analyze Result Identify Major Byproduct Analyze->Result Deboronated Deboronated Arene Found (Protodeboronation) Result->Deboronated Ar-H Observed Homocoupling Homocoupling Found (Oxidative Coupling) Result->Homocoupling Ar-Ar Observed NoRxn Unreacted Halide Only Result->NoRxn SM Recovered Action1 1. Switch to Anhydrous Base (K3PO4) 2. Use SPhos/XPhos Catalyst 3. Lower Temp or Slow Addition Deboronated->Action1 Action2 1. Degas Solvents Thoroughly 2. Use Inert Atmosphere (Ar/N2) Homocoupling->Action2 Action3 1. Check Catalyst Activity 2. Switch to Iodide/Bromide Partner NoRxn->Action3

Figure 2: Troubleshooting decision tree for optimizing reactions involving unstable boronic acids.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Dodecylbenzenesulfonates and Arylboronic Acids. Journal of the American Chemical Society, 130(29), 9642–9643. Link

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Bardwr, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

Sources

Technical Support Center: Catalyst Poisoning in Chlorophenyl Boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to troubleshooting catalyst poisoning in chlorophenyl boronic acid reactions, a critical tool for researchers, scientists, and professionals in drug development. This guide provides in-depth, field-proven insights into identifying, mitigating, and preventing catalyst deactivation to ensure the success and reproducibility of your cross-coupling reactions.

Introduction to Catalyst Poisoning in Suzuki-Miyaura Couplings

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. However, the palladium catalysts that drive these transformations are highly susceptible to deactivation by various chemical species, a phenomenon known as catalyst poisoning.[1][2][3] This deactivation can lead to sluggish or incomplete reactions, low yields, and difficulty in purification, ultimately impacting research timelines and manufacturing processes.[4][5][6]

Catalyst poisons are substances that bind to the active sites of the catalyst, rendering them inactive.[3][7] This interaction can be either reversible or irreversible.[3] Common poisons include sulfur compounds, halides, cyanides, and phosphorus-containing molecules, which can originate from starting materials, reagents, or solvents.[1][8] Understanding the nature of these poisons and their mechanisms of action is the first step toward effective troubleshooting.

This guide is structured to provide a logical workflow for diagnosing and resolving issues related to catalyst poisoning in your chlorophenyl boronic acid reactions. We will begin with frequently asked questions to address common problems, followed by a detailed troubleshooting guide for more complex scenarios.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with a chlorophenyl boronic acid is giving a low yield or has stalled. How do I know if catalyst poisoning is the issue?

Several symptoms can indicate catalyst poisoning:

  • Low or No Conversion: The most obvious sign is a lack of product formation despite extended reaction times or increased temperatures.[5]

  • Formation of Side Products: An increase in byproducts, such as homocoupling of the boronic acid or dehalogenation of the chloro-arene, can suggest that the desired catalytic cycle is being inhibited.[5][9]

  • Visual Changes: A change in the color of the reaction mixture, such as the formation of black precipitates (palladium black), can indicate catalyst aggregation and deactivation.[5]

To confirm poisoning, you can run a control reaction with highly purified starting materials and solvents. If this reaction proceeds smoothly, it strongly suggests the presence of a poison in your original reagents.

Q2: What are the most common sources of catalyst poisons in chlorophenyl boronic acid reactions?

Catalyst poisons can be introduced from various sources:

  • Starting Materials: Impurities in the chlorophenyl boronic acid or the coupling partner are a primary source. For instance, elemental sulfur can be an unexpected poison in starting materials.[4]

  • Reagents: Bases, solvents, and even ligands can contain trace impurities that act as poisons.[5] For example, sulfur compounds in solvents or phosphorus impurities in bases can be problematic.[10]

  • Atmosphere: Inadequate degassing can leave oxygen in the reaction mixture, which can oxidize and deactivate the active Pd(0) catalyst.[5][11]

Q3: Can the boronic acid itself be a source of problems?

Yes, boronic acids can be unstable and undergo protodeboronation, especially with heteroaryl substrates.[5][9] This side reaction consumes the boronic acid and reduces the yield of the desired product. Using fresh or recrystallized boronic acids, or more stable derivatives like pinacol esters, can mitigate this issue.[5][9]

Q4: How can I purify my reagents to remove potential catalyst poisons?

Several techniques can be employed for purification:

  • Recrystallization: This is an effective method for purifying solid starting materials and reagents.

  • Distillation: Solvents can be distilled to remove non-volatile impurities.

  • Activated Carbon Treatment: Passing solutions of reagents through a plug of activated carbon can remove various organic and inorganic impurities.

  • Use of Scavengers: Specific resins or reagents can be used to selectively remove known poisons. For example, copper or lead acetate can be used to precipitate sulfur-containing impurities.[1]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving catalyst poisoning issues.

Step 1: Initial Diagnosis and Observation

Carefully observe your reaction. Note the color, the presence of any precipitates, and the conversion rate over time (if monitoring). This initial assessment can provide valuable clues.

Table 1: Common Symptoms and Potential Causes

SymptomPotential Cause(s)
Low to no conversion Catalyst poisoning, poor quality reagents, incorrect reaction conditions (temperature, solvent, base).[5]
Formation of palladium black Catalyst aggregation due to insufficient ligand, high temperature, or presence of oxygen.[5]
Significant homocoupling Presence of oxygen, suboptimal ligand-to-metal ratio.[9]
Dehalogenation of chloro-arene Presence of hydride sources (e.g., from certain bases or solvents).[5]
Step 2: Systematic Investigation of Reaction Components

If you suspect catalyst poisoning, systematically evaluate each component of your reaction.

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Step 3: Common Catalyst Poisons and Their Mitigation

Sulfur-containing compounds are notorious for poisoning palladium catalysts.[10][12][13] They can originate from starting materials or solvents.

  • Mechanism of Poisoning: Sulfur compounds strongly adsorb to the palladium surface, blocking active sites.[7][8] This interaction can lead to the formation of stable palladium sulfides, causing irreversible deactivation.[12]

  • Mitigation Strategies:

    • Use "sulfur-free" grades of reagents and solvents.

    • Pre-treat reagents with a scavenger, such as copper powder or lead acetate, to remove sulfur impurities.

    • If the source is the starting material, consider developing a "sulfur-free" synthesis route.[4]

While phosphine ligands are essential for many Suzuki-Miyaura reactions, other phosphorus-containing species can act as poisons.[1][14]

  • Mechanism of Poisoning: Phosphates and phosphites can bind to the palladium center, altering its electronic properties and hindering catalytic activity.[1][14]

  • Mitigation Strategies:

    • Ensure the purity of phosphine ligands, as they can oxidize to phosphine oxides which may be less effective.[5]

    • Use high-purity bases and other reagents, as they can be a source of phosphate or phosphite contamination.

Excess halides (especially from starting materials or as additives) and cyanides can poison the catalyst.[1][15][16]

  • Mechanism of Poisoning: These anions can coordinate strongly to the palladium center, forming stable and unreactive complexes that disrupt the catalytic cycle.[15][16] For example, excess cyanide can lead to the formation of inactive tetracyanopalladate(II) complexes.[15][16]

  • Mitigation Strategies:

    • Carefully control the stoichiometry of reagents.

    • Avoid using reagents that may introduce excess coordinating anions.

Certain nitrogen-containing heterocycles can act as inhibitors by coordinating to the palladium catalyst.[1][17]

  • Mechanism of Poisoning: The lone pair of electrons on the nitrogen atom can bind to the palladium center, potentially displacing the desired ligands and deactivating the catalyst.[17]

  • Mitigation Strategies:

    • When working with substrates containing such functional groups, a careful selection of the ligand and reaction conditions is crucial. Sometimes, a higher catalyst loading may be necessary.

Advanced Diagnostic and Remediation Protocols

For persistent issues, more advanced techniques may be required.

Protocol 1: Small-Scale Parallel Screening

To efficiently identify the source of poisoning, a small-scale parallel screen can be performed.

Objective: To systematically test the impact of each reaction component on the reaction outcome.

Methodology:

  • Establish a Baseline: Run a control reaction using reagents of the highest available purity.

  • Systematic Substitution: Set up a series of reactions where one component at a time from the problematic batch is substituted into the baseline reaction.

  • Analysis: Analyze the yield of each reaction. A significant drop in yield will pinpoint the contaminated component.

Protocol 2: Catalyst Reactivation

In some cases, a poisoned catalyst can be reactivated, particularly if the poisoning is reversible.[3]

Objective: To restore the activity of a deactivated palladium catalyst.

Methodology for Nitrogen-Based Poisons:

  • Separate the Catalyst: If using a heterogeneous catalyst, separate it from the reaction mixture by filtration or centrifugation.[18]

  • Washing: Wash the catalyst with a suitable solvent to remove adsorbed impurities.

  • Treatment with a Reactivating Agent: For catalysts poisoned by nitrogen impurities, treatment with a solution of an alkali metal bicarbonate, carbonate, or hydroxide can be effective.[18]

  • Recovery: After treatment, the catalyst is washed again and dried before reuse.

Methodology for Organic Fouling:

  • Solvent Wash: For catalysts deactivated by the deposition of organic residues, washing with a polar organic solvent like acetone or methanol can be effective.[19]

Note: The success of reactivation depends heavily on the nature of the poison and the catalyst. Irreversible poisoning, such as the formation of stable palladium sulfides, is generally not remediable by these methods.

Visualization of Catalyst Poisoning

The following diagram illustrates the general mechanism of catalyst poisoning in a Suzuki-Miyaura catalytic cycle.

Suzuki_Poisoning cluster_0 Catalytic Cycle cluster_1 Poisoning Pathways Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Pd(0)L2_Poisoned Pd(0)L2-Poison (Inactive) Pd(0)L2->Pd(0)L2_Poisoned Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2) Ar-Pd(II)-X(L2)_Poisoned Ar-Pd(II)-X(L2)-Poison (Inactive) Ar-Pd(II)-X(L2)->Ar-Pd(II)-X(L2)_Poisoned Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Poison Poison Poison->Pd(0)L2_Poisoned Binds to Active Catalyst Poison->Ar-Pd(II)-X(L2)_Poisoned Binds to Intermediate

Caption: A diagram illustrating how a poison can interrupt the Suzuki-Miyaura catalytic cycle.

Analytical Techniques for Detecting Poisons

For a more rigorous investigation, several analytical techniques can be employed to identify the specific poison.[20][21]

Table 2: Analytical Methods for Poison Detection

TechniqueInformation Provided
Gas Chromatography-Mass Spectrometry (GC-MS) Identifies and quantifies volatile organic impurities in solvents and starting materials.[2][22]
Inductively Coupled Plasma (ICP-OES/MS) Detects and quantifies elemental impurities, such as heavy metals and phosphorus, in reagents.[20][21]
X-ray Photoelectron Spectroscopy (XPS) Provides information about the elemental composition and chemical state of the catalyst surface, helping to identify adsorbed poisons.[7][20]
Ion Chromatography Can be used to detect anionic poisons like halides and sulfates.[20]

By adopting a systematic and informed approach to troubleshooting, researchers can effectively overcome the challenges posed by catalyst poisoning in chlorophenyl boronic acid reactions, leading to more robust and reliable synthetic outcomes.

References

  • Erhardt, S., Grushin, V. V., Kilpatrick, A. H., Macgregor, S. A., Marshall, W. J., & Roe, D. C. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 130(14), 4828–4845. [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. In Wikipedia. Retrieved February 13, 2026, from [Link]

  • Advanced Techniques & Strategies for Preventing Catalyst Poisoning. (2024, April 23). [Link]

  • Intertek. (n.d.). Catalyst Poisoning Testing. Retrieved February 13, 2026, from [Link]

  • Zhang, Y., et al. (2014). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 18(11), 1373-1379. [Link]

  • Slaugh, L. H. (1976). Method for reactivating palladium catalysts (U.S. Patent No. 3,959,382). U.S.
  • Farrauto, R. J., & Bartholomew, C. H. (2003). Poisoning and deactivation of palladium catalysts. Applied Catalysis A: General, 245(1), 1-13. [Link]

  • Erhardt, S., et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society, 130(14), 4828-45. [Link]

  • StudySmarter. (2024, August 27). Palladium and Platinum Catalyst Poisoning. [Link]

  • van der Westhuizen, R., et al. (2013). Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. LCGC North America, 31(s4), 28-34. [Link]

  • Ellis, J. D., & Van der Vliet, W. E. (1991). Palladium catalyst reactivation (U.S. Patent No. 4,999,326). U.S.
  • Li, X., et al. (2022). Study on anti-sulfur dioxide poisoning of palladium-based catalyst for toluene catalytic combustion. Journal of the Energy Institute, 102, 11-21. [Link]

  • Erhardt, S., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. Journal of the American Chemical Society, 130(14), 4828-4845. [Link]

  • DCL Inc. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. Retrieved February 13, 2026, from [Link]

  • Kim, H. Y., et al. (2005). An Investigation of Poison Deactivation on Palladium Based Three Way Catalyst. SAE Technical Paper 2005-01-1096. [Link]

  • Gulf Bio Analytical. (n.d.). Catalyst Poisoning Solutions. Retrieved February 13, 2026, from [Link]

  • Escandón, L. S., Ordóñez, S., Vega, A., & Díez, F. V. (2008). Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support. Journal of Hazardous Materials, 153(1-2), 742-750. [Link]

  • Farrauto, R. J., & Bartholomew, C. H. (2003). Poisoning and deactivation of palladium catalysts. Applied Catalysis A: General, 245(1), 1-13. [Link]

  • Semproni, M. J., et al. (2018). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics, 37(15), 2469–2474. [Link]

  • G.A.S. (n.d.). Detection of Catalyst Poisons. Retrieved February 13, 2026, from [Link]

  • RevisionDojo. (2025, November 21). Catalyst Poisoning Explained Simply. [Link]

  • Ziebart, C., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 11(5), 2846-2854. [Link]

  • Liu, Y., et al. (2017). A deactivation mechanism study of phosphorus-poisoned diesel oxidation catalysts: model and supplier catalysts. Catalysis Science & Technology, 7(18), 4156-4166. [Link]

  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (2013, January 18). How can we decrease the Pd leaching of Pd@MOFs catalysts in Suzuki reaction? [Link]

  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction? [Link]

  • Wikipedia. (n.d.). Catalysis. In Wikipedia. Retrieved February 13, 2026, from [Link]

  • Patsnap. (2025, June 19). How to detect catalyst poisoning in hydrotreaters. [Link]

  • Pollution → Sustainability Directory. (2025, November 29). What Is 'Catalyst Poisoning' and What Substances Can Cause It, Reducing the Converter's Efficiency? [Link]

  • Hussain, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5032. [Link]

  • ResearchGate. (2022, October). Catalyst Deactivation and Its Mitigation during Catalytic Conversions of Biomass. ACS Catalysis, 12(21), 13555-13599. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a. Retrieved February 13, 2026, from [Link]

  • MDPI. (2022). Recent Advances in the Mitigation of the Catalyst Deactivation of CO 2 Hydrogenation to Light Olefins. Catalysts, 12(10), 1144. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 13, 2026, from [Link]

  • Magano, J., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1932–1935. [Link]

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Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Analysis of 5-(4-Chlorophenyl)-2-methylphenylboronic Acid: Purity, Isomers, and Anhydride Artifacts

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of intermediates is paramount. Phenylboronic acids are a cornerstone of modern cross-coupling chemistry, and their purity directly impacts the success of subsequent reactions. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-(4-Chlorophenyl)-2-methylphenylboronic acid, a key building block in various synthetic endeavors. We will explore the expected spectral features, differentiate it from potential isomeric impurities, and address the common challenge of boroxine formation.

The Foundational Principles: What to Expect in the ¹H NMR Spectrum

The structure of this compound presents a rich tapestry of proton signals. A thorough understanding of chemical shifts and coupling constants is essential for accurate spectral interpretation. The molecule comprises two aromatic rings and two key functional groups—a methyl group and a boronic acid moiety—each with a distinct NMR signature.

The protons on the two aromatic rings will resonate in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The methyl protons, in contrast, will appear significantly upfield, usually in the range of 2.0-2.5 ppm. The acidic protons of the boronic acid group, -B(OH)₂, are often broad and their chemical shift is highly dependent on the solvent, concentration, and temperature. In many deuterated solvents, these protons may exchange with residual water, leading to a very broad signal or no observable signal at all.

Experimental Protocol for High-Fidelity ¹H NMR Acquisition

To obtain a clean and interpretable ¹H NMR spectrum, meticulous sample preparation is crucial. The following protocol is recommended for the analysis of this compound.

Materials:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆), ensuring it is anhydrous.

  • NMR tube (5 mm)

  • Glass Pasteur pipette and glass wool

  • Vortex mixer

Procedure:

  • Sample Weighing: Accurately weigh 5-10 mg of the boronic acid derivative directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen anhydrous deuterated solvent to the vial. The choice of solvent can influence the chemical shifts, particularly for the B(OH)₂ protons. DMSO-d₆ is often a good choice as it can help to sharpen the signals of exchangeable protons.

  • Dissolution: Gently vortex the vial to ensure complete dissolution of the sample.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[1]

  • NMR Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (400 MHz or higher is recommended for better resolution of aromatic signals).

This systematic approach minimizes common experimental artifacts, providing a solid foundation for accurate analysis.

Deconstructing the Spectrum: A Peak-by-Peak Analysis

Based on the substituent effects of the chloro, methyl, and boronic acid groups, we can predict the chemical shifts and coupling patterns for each proton in this compound.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
H-3'7.9 - 8.1dJ ≈ 8.0
H-5'7.4 - 7.6dJ ≈ 8.0
H-37.8 - 8.0dJ ≈ 2.0
H-47.5 - 7.7ddJ ≈ 8.0, 2.0
H-67.3 - 7.5dJ ≈ 8.0
CH₃2.2 - 2.5s-
B(OH)₂4.0 - 6.0 (variable)br s-

Diagram of Proton Assignments:

Caption: Molecular structure of this compound with proton labeling.

Distinguishing Isomers: A Comparative ¹H NMR Analysis

In the synthesis of this compound, the formation of isomeric impurities is a possibility. ¹H NMR spectroscopy is a powerful tool for identifying and quantifying these isomers. Let's consider a common potential isomer: 4-(4-Chlorophenyl)-2-methylphenylboronic acid.

Feature This compound 4-(4-Chlorophenyl)-2-methylphenylboronic acid
Aromatic Region Three distinct signals for the methyl-substituted ring.Two distinct signals for the methyl-substituted ring (due to symmetry).
Symmetry Asymmetrical substitution pattern on the methyl-bearing ring.Symmetrical substitution pattern on the methyl-bearing ring.
Splitting Pattern Expect a doublet, a doublet of doublets, and another doublet.Expect two doublets.

The differing symmetry of the isomers leads to distinct and readily distinguishable ¹H NMR spectra, allowing for unambiguous identification.

The Boroxine Challenge: Identifying Anhydride Impurities

A common characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[2][3][4] This equilibrium can complicate the ¹H NMR spectrum, as the signals of the boroxine will overlap with those of the boronic acid.

Boronic Acid vs. Boroxine:

Boroxine_Equilibrium cluster_boronic_acid Boronic Acid cluster_boroxine Boroxine BA 3 x Ar-B(OH)₂ BX (ArBO)₃ BA->BX - 3 H₂O BX->BA + 3 H₂O

Caption: Equilibrium between a boronic acid and its corresponding boroxine.

The formation of the boroxine will result in a second set of aromatic and methyl signals, slightly shifted from the parent boronic acid. The integration of these two sets of signals can be used to determine the ratio of boronic acid to boroxine in the sample. To minimize boroxine formation, it is crucial to use anhydrous solvents and handle the sample promptly. If boroxine is present, adding a small amount of D₂O to the NMR tube will hydrolyze the anhydride back to the boronic acid, causing the boroxine signals to disappear. This simple test can confirm the presence of this common impurity.

Conclusion

The ¹H NMR spectrum of this compound is rich with structural information. By carefully analyzing the chemical shifts, coupling constants, and signal multiplicities, researchers can confirm the identity and assess the purity of this important synthetic intermediate. Furthermore, a keen awareness of potential isomeric impurities and the boronic acid-boroxine equilibrium is essential for a comprehensive and accurate spectral interpretation. This guide provides the foundational knowledge and practical insights necessary to confidently utilize ¹H NMR spectroscopy in the characterization of this and similar boronic acid derivatives.

References

  • SDSU Chemistry & Biochemistry. 11B NMR Chemical Shifts.
  • Märker, T., et al. (2018). 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride.
  • Marinaro, W. A., et al. (2012). Properties of a Model Aryl Boronic Acid and Its Boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190-3198.
  • Kuivila, H. G., et al. (1954). Stability and Synthesis of Phenylboronic Acids. Journal of the American Chemical Society, 76(3), 870-874.
  • Chapin, B. M., et al. (2018). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 83(8), 4487-4497.
  • Duguet, N., et al. (2021).
  • ChemicalBook. Phenylboronic acid(98-80-6) 1H NMR spectrum.
  • Li, J., et al. (2012). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 17(8), 9845-9855.
  • ChemicalBook. 4-Chloro-2-fluorophenylboronic acid(160591-91-3) 1H NMR spectrum.
  • Google Patents. US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • University of California, Riverside.
  • PubChem. 4-Chlorophenylboronic acid.
  • ChemicalBook. 4-Chlorophenylboronic acid synthesis.
  • Georganics. (2024).
  • Wang, L., et al. (2016). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 118-124.
  • Thermo Fisher Scientific. 4-Chlorophenylboronic acid, 97%.
  • Chegg. e) In the 'HNMR spectrum for 4-methylphenylboronic.
  • SpectraBase. 4-Chlorophenylboronic acid - Optional[1H NMR] - Spectrum.
  • Chegg. c) In the 1HNMR spectrum for 4-methylphenylboronic.
  • Sigma-Aldrich. p-Tolylboronic acid 97%.
  • PubChem. Tolylboronic acid.
  • Google Patents. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

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Crystal Structure Data Guide: Substituted Biphenyl Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Characterization Guide
Author: Senior Application Scientist, Solid-State Chemistry Division

Executive Summary: The Solid-State Identity Crisis

For researchers in drug discovery and crystal engineering, substituted biphenyl boronic acids present a unique challenge: a solid-state identity crisis . Unlike carboxylic acids, which form stable hydrogen-bonded dimers, boronic acids (


) exist in a dynamic equilibrium between their free acid form  and their dehydrated boroxine anhydride form  (

).

This guide objectively compares these two structural states, analyzing how substitution patterns (ortho- vs. para-) on the biphenyl scaffold dictate crystal packing, solubility, and reactivity in Suzuki-Miyaura cross-couplings.

Structural Landscape: Acid Dimers vs. Boroxine Anhydrides

The primary structural comparison for any biphenyl boronic acid is not against a competitor's product, but against its own dehydration product. Understanding this distinction is critical for accurate dosage formulation and stoichiometric calculations in synthesis.

Comparative Analysis of Structural Motifs
FeatureFree Boronic Acid (

)
Boroxine Anhydride (

)
Primary Synthon

Homodimer

Hexagonal Ring
H-Bonding Intermolecular (O-H[1][2]···O)Minimized (often

-stacked)
Formation Driver Presence of

/ High Humidity
Thermal Dehydration / Vacuum
Crystal Density Generally Lower (Open H-bond network)Generally Higher (Efficient packing)
Solubility Higher in polar protic solvents (MeOH)Higher in non-polar aprotic solvents (DCM)
Mechanism of Transformation

The transition from acid to boroxine is a reversible condensation reaction releasing 3 equivalents of water.[3][4]


[4]

Critical Insight: In substituted biphenyls, bulky ortho-substituents often inhibit the planar stacking required for stable boroxine formation, kinetically trapping the molecule in the acid form. Conversely, para-substituted biphenyls often dehydrate spontaneously upon storage.

Biphenyl Substitution Effects: The Dihedral Twist

The biphenyl scaffold introduces a "twist" (dihedral angle) between the two phenyl rings, which governs the crystal lattice energy.

Ortho-Substitution (e.g., 2-Biphenylboronic Acid)
  • Steric Impact: Substituents at the 2-position force the two phenyl rings to twist significantly (dihedral angle

    
    ) to relieve strain.
    
  • Crystal Consequence: This twist disrupts planar

    
    -
    
    
    
    stacking. The crystal lattice is dominated by edge-to-face interactions (T-shaped packing).
  • Reactivity: The twisted conformation often accelerates Suzuki couplings by facilitating the reductive elimination step, but makes crystallization difficult due to high solubility.

Para-Substitution (e.g., 4-Biphenylboronic Acid)
  • Steric Impact: Minimal steric clash allows for a near-planar conformation (

    
     in solid state).
    
  • Crystal Consequence: Molecules pack in flat, undulating sheets.[2] High propensity for

    
    -
    
    
    
    stacking leads to lower solubility and higher melting points.
  • Reactivity: Slower dissolution rates can retard reaction kinetics in heterogeneous systems.

Quantitative Data Comparison

The following data summarizes average crystallographic parameters derived from single-crystal X-ray diffraction (SC-XRD) studies of representative biphenyl boronic acids.

Table 1: Key Bond Metrics & Geometry
Parameter2-Substituted (Ortho) 4-Substituted (Para) Boroxine Form (Anhydride)
C-B Bond Length



B-O Bond Length



O-B-O Angle



(Idealized)
Biphenyl Dihedral Angle


N/A (Rigid Ring)
Space Group (Typical) Monoclinic (

)
Triclinic (

) or Orthorhombic
Hexagonal / Trigonal

Note: The "Short" C-B bond in boroxines indicates partial double-bond character due to electron donation from oxygen into the empty boron p-orbital.

Visualizations & Pathways

Diagram 1: The Hierarchy of Boronic Acid Structures

This diagram illustrates the structural evolution from monomer to polymer/anhydride, highlighting the competing pathways.

BoronicHierarchy Monomer Monomer Ar-B(OH)2 (Solution State) Dimer H-Bonded Dimer Syn-Anti Conformation R2,2(8) Motif Monomer->Dimer Crystallization (Slow Evap) Polymer Linear Polymer Anti-Anti Conformation (Catemeric Chain) Monomer->Polymer Steric Bulk (Ortho-subs) Boroxine Boroxine Anhydride (Ar-BO)3 Dehydrated Trimer Dimer->Boroxine Heat / Vacuum (-3 H2O) Polymer->Boroxine Dehydration Boroxine->Monomer Hydrolysis (+ H2O)

Caption: Structural evolution of boronic acids. The "Dimer" is the target for standard characterization, while "Boroxine" is the thermodynamic sink under dry conditions.

Diagram 2: Controlled Crystallization Workflow

To obtain high-quality crystals for XRD without accidental dehydration, follow this solvent logic.

CrystalWorkflow Start Crude Biphenyl Boronic Acid SolventCheck Check Solubility Start->SolventCheck Polar Dissolve in Acetone/Water (9:1) SolventCheck->Polar Target: Acid Form NonPolar Dissolve in DCM/Hexane SolventCheck->NonPolar Target: Anhydride Growth Slow Evaporation @ 4°C (Fridge) Polar->Growth NonPolar->Growth ResultAcid Pure Acid Crystals (Kinetic Product) Growth->ResultAcid High Humidity ResultBoroxine Boroxine Crystals (Thermodynamic Product) Growth->ResultBoroxine Dry Environment

Caption: Decision tree for solvent selection. Adding water (10%) is crucial to suppress boroxine formation during crystallization.

Experimental Protocol: Selective Crystallization

Objective: Isolate single crystals of 2-biphenylboronic acid (acid form) suitable for XRD, avoiding contamination by the boroxine anhydride.

  • Preparation: Weigh 50 mg of the crude boronic acid.

  • Solvent System: Prepare a mixture of Acetone:Water (9:1 v/v) .

    • Why? Acetone solubilizes the organic biphenyl backbone, while the 10% water content shifts the equilibrium

      
       towards the hydrated acid form, preventing dehydration.
      
  • Dissolution: Dissolve the solid in the minimum amount of solvent (~2 mL) at room temperature. Do not heat above 40°C, as heat promotes dehydration.

  • Filtration: Filter through a 0.45

    
    m PTFE syringe filter into a clean vial to remove nucleation sites (dust).
    
  • Crystallization: Cover the vial with Parafilm and poke one small hole with a needle. Place in a refrigerator (4°C).

    • Why? Lower temperatures stabilize the H-bonded network over the entropic gain of releasing water (boroxine formation).

  • Harvesting: Crystals should appear within 48-72 hours. Mount immediately using Paratone oil to prevent dehydration during X-ray data collection.

References

  • Structure of Phenylboronic Acid: Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid,

    
    . Canadian Journal of Chemistry, 55(17), 3071–3075. Link
    
  • Boroxine Dehydration Thermodynamics: L. I. Korich & P. M.[4] Iovine. (2010).[4] Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organoboron chemistry.[4] Dalton Transactions, 39, 1423-1431.[4] Link

  • Hydrogen Bonding Motifs: Aakeröy, C. B., et al. (2005). Crystal engineering with boronic acids. Chemical Communications, (34), 4354. Link

  • Suzuki Coupling Mechanisms: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. Link

  • CSD Data Validation: Cambridge Crystallographic Data Centre (CCDC). Search for refcode: PHBORA01 (Phenylboronic acid). Link

Sources

mass spectrometry fragmentation of chloro-substituted biaryls

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Chloro-Substituted Biaryls

Introduction: The Analytical Challenge of Chloro-Biaryls

Chloro-substituted biaryls, a class of compounds encompassing polychlorinated biphenyls (PCBs), terphenyls (PCTs), and other related structures, represent a significant analytical challenge. Their prevalence as persistent environmental pollutants and their presence in various stages of drug development demand robust and precise analytical methodologies for their identification and quantification. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as the cornerstone technique for this purpose.[1][2] The structural diversity within this class, with congeners differing only in the number and position of chlorine atoms, necessitates a deep understanding of their fragmentation behavior upon ionization.

This guide provides an in-depth comparison of the mass spectrometric fragmentation of chloro-substituted biaryls. Moving beyond a simple procedural outline, we will explore the causality behind their fragmentation patterns, compare the behavior of different structural isomers, and provide a field-proven experimental protocol. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to not only generate data but to confidently interpret the complex spectra these molecules produce.

Part 1: Core Principles of Fragmentation in Chloro-Substituted Biaryls

The key to elucidating the structure of a chloro-biaryl lies in understanding how it fragments within the mass spectrometer. The choices made during analysis, starting with the ionization method, dictate the information one can obtain.

Choosing the Right Ionization Technique: EI vs. CI

The initial step in MS analysis is the ionization of the target molecule. For chloro-biaryls, the two most common techniques are Electron Ionization (EI) and Chemical Ionization (CI).

  • Electron Ionization (EI): This is a "hard" ionization technique where the sample is bombarded with high-energy electrons (typically 70 eV).[3] This process imparts significant internal energy into the molecule, creating a molecular ion (M•+) that is often unstable and prone to extensive, reproducible fragmentation.[4] This rich fragmentation pattern serves as a molecular fingerprint, which is invaluable for structural elucidation and for matching against spectral libraries.[3]

  • Chemical Ionization (CI): In contrast, CI is a "soft" ionization method that uses a reagent gas to ionize the analyte through less energetic ion-molecule reactions.[3] This results in significantly less fragmentation and typically produces a more abundant protonated molecule or molecular ion.[5] While CI is advantageous for confirming molecular weight, it provides limited structural information.

For the purpose of structural identification and distinguishing between isomers, EI is the technique of choice due to the wealth of information provided by its detailed fragmentation patterns.[6]

The Isotopic Signature: Chlorine's Natural Fingerprint

A defining characteristic in the mass spectrum of any chlorine-containing compound is the presence of isotopic peaks. Natural chlorine exists as two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), a ratio of approximately 3:1.[7]

This isotopic distribution means that a molecular ion containing a single chlorine atom will appear as a pair of peaks, two mass units apart (m/z), with a relative intensity ratio of 3:1. This is referred to as the M+ and M+2 pattern.[8] For a compound with two chlorine atoms, three peaks will be observed (M+, M+2, M+4) in a characteristic intensity ratio of 9:6:1.[9] This predictable isotopic cluster is a powerful diagnostic tool for confirming the number of chlorine atoms in both the parent molecule and its fragments.

Primary Fragmentation Pathways under Electron Ionization

Under standard EI conditions (70 eV), the fragmentation of chloro-substituted biaryls is dominated by a few key pathways. The stability of the biphenyl ring system means that fragmentation is primarily driven by the loss of the chloro-substituents.

  • Formation of the Molecular Ion ([M]•+): The initial ionization event removes an electron from the molecule, forming the molecular ion. Aromatic systems like biaryls produce relatively stable molecular ions, which are typically prominent in the mass spectrum.[7]

  • Sequential Loss of Chlorine ([M-nCl]+): The most significant fragmentation pathway is the sequential loss of chlorine atoms.[5][10] This begins with the loss of a single chlorine radical from the molecular ion to form the [M-Cl]+ fragment. This process can continue, with successive losses of chlorine, generating a series of fragment ions, [M-2Cl]+, [M-3Cl]+, and so on, until all chlorine atoms have been expelled.

  • The "Ortho Effect": The position of the chlorine atoms significantly influences the fragmentation pattern. It has been observed that PCBs with chlorine atoms in the ortho positions (positions 2, 2', 6, and 6') tend to exhibit a higher relative abundance of fragment ions resulting from chlorine loss ([M-nCl]+) compared to their meta or para substituted counterparts.[10] This is attributed to the relief of steric strain when a bulky chlorine atom is removed from a crowded ortho position, making this fragmentation pathway more favorable.

Below is a diagram illustrating the primary fragmentation cascade for a generic trichlorobiphenyl.

G M Molecular Ion [M]•+ M_Cl Loss of Cl• [M-Cl]+ M->M_Cl - Cl• M_2Cl Loss of Cl• [M-2Cl]+ M_Cl->M_2Cl - Cl• M_3Cl Loss of Cl• [M-3Cl]+ M_2Cl->M_3Cl - Cl•

Caption: Primary EI fragmentation pathway for a trichlorobiphenyl.

Part 2: A Comparative Guide - Isomeric Differentiation

The toxicological properties of chloro-substituted biaryls can vary dramatically between isomers. For instance, non-ortho substituted, "coplanar" PCBs exhibit dioxin-like toxicity, while their ortho-substituted congeners do not. This makes the ability to distinguish between them critically important. Mass spectrometry provides the tools to do so by revealing subtle but significant differences in their fragmentation patterns.

Let's compare the hypothetical mass spectra of two tetrachlorobiphenyl (C₁₂H₆Cl₄) isomers: one with no ortho-chlorines (3,3',4,4'-Tetrachlorobiphenyl, a coplanar PCB) and one with two ortho-chlorines (2,2',5,5'-Tetrachlorobiphenyl).

Ion Fragmentm/z (for ³⁵Cl)Expected Relative Abundance (Hypothetical)
Isomer 1: 3,3',4,4'-Tetrachlorobiphenyl (Non-Ortho)
[M]•+290100% (Base Peak)
[M-Cl]+25545%
[M-2Cl]+22025%
Isomer 2: 2,2',5,5'-Tetrachlorobiphenyl (Ortho-Substituted)
[M]•+29080%
[M-Cl]+255100% (Base Peak)
[M-2Cl]+22060%
Expert Interpretation of Isomeric Differences

The data presented in the table, while hypothetical, is based on established fragmentation principles.[10]

  • Base Peak Shift: For the non-ortho isomer, the molecular ion ([M]•+) is the most stable and thus the most abundant ion (the base peak). In contrast, for the ortho-substituted isomer, the fragment resulting from the loss of a single chlorine ([M-Cl]+) is the base peak.

  • Causality (The "Why"): This enhanced fragmentation in the ortho-isomer is a direct result of steric hindrance. The biphenyl rings in ortho-substituted PCBs are forced out of planarity by the bulky chlorine atoms. The loss of one of these ortho-chlorines allows the resulting fragment ion to adopt a more planar, and therefore more stable, conformation. This energetically favorable process leads to a higher abundance of the [M-Cl]+ ion.

  • Analytical Significance: By comparing the relative intensities of the molecular ion and its corresponding [M-Cl]+ fragment, an analyst can gain crucial insights into the substitution pattern of the isomer, helping to differentiate between toxic coplanar congeners and their non-coplanar counterparts.

Part 3: Field-Proven Experimental Workflow for GC-MS Analysis

Achieving reliable and reproducible results requires a meticulously planned experimental protocol. This self-validating system ensures data integrity from sample injection to final report.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extract 1. Extraction (e.g., LLE, SPE) Clean 2. Cleanup (e.g., Silica Gel) Extract->Clean Concentrate 3. Concentration Clean->Concentrate Inject 4. Injection Concentrate->Inject Separate 5. GC Separation Inject->Separate Ionize 6. EI Ionization Separate->Ionize Analyze 7. Mass Analysis Ionize->Analyze Identify 8. Peak Identification (Retention Time & Spectra) Analyze->Identify Quantify 9. Quantification (Integration & Calibration) Identify->Quantify Report 10. Reporting Quantify->Report

Caption: A typical GC-MS workflow for chloro-biaryl analysis.

Step-by-Step Experimental Protocol

1. Sample Preparation:

  • Objective: To isolate the target analytes from the sample matrix and remove interfering substances.
  • Procedure: a. Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) appropriate for the sample matrix (e.g., water, soil, biological tissue).[1] b. Conduct a cleanup step using column chromatography (e.g., silica gel or Florisil) to remove polar interferences. c. Concentrate the sample to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.
  • Trustworthiness Check: Process a "method blank" (a sample with no analyte) in parallel with every batch of samples to monitor for laboratory contamination.[11]

2. GC-MS System Configuration & Analysis:

  • Objective: To separate the mixture of chloro-biaryls chromatographically and generate mass spectra for each component.
  • Typical Parameters:
  • Gas Chromatograph (GC):
  • Injection: 1 µL splitless injection at 280°C.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]
  • Column: A low-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
  • Oven Program: Initial temp 100°C, hold for 2 min, ramp to 300°C at 8°C/min, hold for 10 min.
  • Mass Spectrometer (MS):
  • Ionization Mode: Electron Ionization (EI).[10]
  • Electron Energy: 70 eV.[10]
  • Source Temperature: 230°C.[10]
  • Scan Mode: Full Scan from m/z 50 to 550.
  • Trustworthiness Check: Inject a standard mixture containing known congeners to verify retention times, chromatographic resolution, and spectral integrity before and after the sample sequence.

3. Data Acquisition and Analysis:

  • Objective: To identify and quantify the target compounds in the sample.
  • Procedure: a. Identify compounds by comparing their retention times and mass spectra to those of authentic standards or a validated spectral library (e.g., NIST). b. Confirm the presence of chlorine by examining the isotopic patterns for the molecular ion and key fragments. c. Quantify each analyte by integrating the area of a characteristic ion peak and comparing it against a calibration curve generated from standards.
  • Trustworthiness Check: The protocol is self-validating. A positive identification requires a match in both retention time (chromatographic data) and the mass spectrum (structural data), significantly reducing the likelihood of false positives.

Conclusion

The mass spectrometric fragmentation of chloro-substituted biaryls is a predictable process governed by fundamental principles of ion stability and steric effects. The characteristic isotopic signature of chlorine provides an unambiguous marker for their presence, while the sequential loss of chlorine atoms serves as the primary fragmentation pathway. Crucially, the subtle shifts in fragment ion abundances, driven by the "ortho effect," offer a powerful tool for distinguishing between isomers with vastly different toxicological profiles.

By combining this mechanistic understanding with a robust and self-validating GC-MS protocol, researchers can confidently navigate the complexities of analyzing these compounds. This ensures not only the generation of high-quality, defensible data but also a deeper, more authoritative interpretation of what that data reveals about the structure and identity of these environmentally and pharmaceutically relevant molecules.

References

  • Lehmann, D., et al. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Chemistry Central Journal, 3(5). Available at: [Link]

  • Wei, H., & Li, A. (2009). Mass spectrometric ionization pattern of 209 polychlorinated biphenyls. Organohalogen Compounds, 71, 002595. Available at: [Link]

  • Lehmann, D., et al. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. University of Iowa Institutional Repository. Available at: [Link]

  • Zapadoc, N., et al. (2018). Mass spectrometry analysis of polychlorinated biphenyls: Chemical ionization and selected ion chemical ionization using methane as a reagent gas. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

  • Takhistov, V. V., et al. (2003). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 72(8), 689-713. Available at: [Link]

  • Lehmann, D., et al. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. ResearchGate. Available at: [Link]

  • Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry. YouTube. Available at: [Link]

  • Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. Pearson. Available at: [Link]

  • Tine, A., et al. (2017). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Molecules, 22(11), 1898. Available at: [Link]

  • Clark, J. (2015). mass spectra - the M+2 peak. Chemguide. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Liu, S., et al. (1999). Mass spectral fragmentation patterns of 1a,3-diaryl-1,1,4, 4-tetrachloro-1a,2,3,4-tetrahydro-1H-azirino. Rapid Communications in Mass Spectrometry, 13(14), 1511-4. Available at: [Link]

  • Clark, J. (2015). fragmentation patterns in mass spectra. Chemguide. Available at: [Link]

  • Dougherty, R. C., et al. (1972). Positive and negative chemical ionization mass spectra of some aromatic chlorinated pesticides. Analytical Chemistry, 44(13), 2280-2284. Available at: [Link]

  • IGNOU. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • Chemistry LibreTexts. (2014). Mass Spectrometry. Chemistry LibreTexts. Available at: [Link]

  • Chemistry LibreTexts. (2025). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). Chemistry LibreTexts. Available at: [Link]

  • Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. Chad's Prep. Available at: [Link]

  • Šimek, P. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology, 2889, 183-196. Available at: [Link]

  • Euro Chlor. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor. Available at: [Link]

  • The Organic Chemistry Tutor. (2022). GC-MS For Beginners (Gas Chromatography Mass Spectrometry). YouTube. Available at: [Link]

  • Frolova, J., et al. (2023). Gas chromatography-mass spectrometry (GC-MS) in the plant metabolomics toolbox. Part 2: Analysis of polar low molecular weight. ChemRxiv. Available at: [Link]

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A Comparative Guide to the Reactivity of 2-Methylphenylboronic Acid and Phenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds. The choice of the boronic acid coupling partner is a critical determinant of reaction efficiency, yield, and substrate scope. This guide provides an in-depth technical comparison of the reactivity of 2-methylphenylboronic acid and its unsubstituted counterpart, phenylboronic acid. By examining the interplay of steric and electronic effects, supported by available experimental data, this document aims to equip researchers with the insights necessary for informed substrate selection and reaction optimization.

The Decisive Role of the Ortho-Methyl Group: A Tale of Two Boronic Acids

The fundamental difference between 2-methylphenylboronic acid and phenylboronic acid lies in the presence of a methyl group at the ortho position to the boronic acid moiety. This seemingly minor structural alteration has profound implications for the molecule's reactivity in the Suzuki-Miyaura catalytic cycle. The comparison of these two reagents offers a classic illustration of the principles of physical organic chemistry in action, where steric hindrance and electronic contributions dictate the outcome of a reaction.

Unraveling the Mechanistic Implications

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The nature of the boronic acid directly impacts the transmetalation step, which is often the rate-determining step of the overall reaction.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) (Oxidative Adduct) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) (Transmetalation Product) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'B(OH)₂ + Base) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' (Coupled Product) Ar-Pd(II)-Ar'(L_n)->Ar-Ar' Comparative_Workflow cluster_prep Reaction Setup Setup_A Reaction A: - Aryl Halide - Phenylboronic Acid - Catalyst - Base - Solvent Degas Degas Reaction Mixtures (e.g., Ar sparging) Setup_A->Degas Setup_B Reaction B: - Aryl Halide - 2-Methylphenylboronic Acid - Catalyst - Base - Solvent Setup_B->Degas Heat Heat to Reaction Temp (with stirring) Degas->Heat Monitor Monitor Reaction Progress (TLC, GC, or LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify Analyze Characterization & Yield (NMR, MS, etc.) Purify->Analyze

Caption: A generalized workflow for conducting a comparative Suzuki-Miyaura coupling experiment.

Detailed Experimental Procedure

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • 2-Methylphenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water, 10:1 mixture, 11 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To two separate reaction vessels (e.g., Schlenk tubes), add the aryl halide (1.0 mmol), the palladium catalyst (0.02 mmol), and the base (2.0 mmol).

  • To one vessel, add phenylboronic acid (1.2 mmol). To the second vessel, add 2-methylphenylboronic acid (1.2 mmol).

  • Evacuate and backfill each vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system to each vessel via syringe.

  • Heat the reaction mixtures to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the progress of each reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixtures to room temperature.

  • Dilute the mixtures with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude products by column chromatography on silica gel to obtain the desired biaryl compounds.

  • Determine the isolated yield and characterize the products by NMR and mass spectrometry.

Conclusion: Navigating the Nuances of Substrate Reactivity

The comparison between 2-methylphenylboronic acid and phenylboronic acid serves as a compelling case study in the practical application of fundamental organic chemistry principles. The steric hindrance imposed by the ortho-methyl group is the dominant factor governing its reactivity in Suzuki-Miyaura couplings, generally leading to lower reaction rates and yields compared to the unsubstituted phenylboronic acid.

For researchers and drug development professionals, this understanding is crucial for several reasons:

  • Substrate Selection: When designing a synthetic route, the choice between an ortho-substituted and an unsubstituted boronic acid will have significant implications for the reaction conditions required.

  • Catalyst and Ligand Choice: Couplings involving sterically hindered boronic acids like 2-methylphenylboronic acid often necessitate the use of more sophisticated and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate the reaction.

  • Optimization of Reaction Conditions: To achieve comparable yields, reactions with 2-methylphenylboronic acid may require higher temperatures, longer reaction times, or a different choice of base and solvent compared to reactions with phenylboronic acid.

By carefully considering the steric and electronic profiles of the boronic acid coupling partners, chemists can more effectively navigate the complexities of the Suzuki-Miyaura reaction and achieve their synthetic goals with greater efficiency and success.

References

  • Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with phenylboronic acid catalyzed by 1–3. ResearchGate. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Suzuki–Miyaura, Mizoroki–Heck carbon–carbon coupling and hydrogenation reactions catalysed by Pd. Indian Academy of Sciences. Available at: [Link]

  • Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid in the presence of Pd-bpydc-Nd (3) when various bases are employed a. ResearchGate. Available at: [Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

  • Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. ResearchGate. Available at: [Link]

  • Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. MDPI. Available at: [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Available at: [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkat USA. Available at: [Link]

  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. Available at: [Link]

  • Why is the Suzuki-Miyaura coupling reaction steric sensitive? : r/chemistry. Reddit. Available at: [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. MDPI. Available at: [Link]

  • The Suzuki Reaction. Myers Group, Harvard University. Available at: [Link]

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Safety Operating Guide

5-(4-Chlorophenyl)-2-methylphenylboronic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-(4-Chlorophenyl)-2-methylphenylboronic acid Proper Disposal Procedures

Executive Summary

Immediate Action Required: Do NOT dispose of this compound down the drain or in regular trash.[1]

This compound is a halogenated organic solid . It must be segregated from non-halogenated solvents and oxidizers.[2] The presence of the chlorine atom mandates its classification as Halogenated Chemical Waste in most jurisdiction (EPA/RCRA compliance), requiring high-temperature incineration at an approved facility.

Chemical Profile & Hazard Assessment

Before initiating disposal, verify the material identity and associated hazards. This compound is a boronic acid derivative often used in Suzuki-Miyaura couplings.[1] Its boronic acid moiety is prone to dehydration (forming boroxines), but this does not alter the disposal pathway.

Table 1: Physicochemical Properties & Safety Data
PropertySpecificationOperational Implication
CAS Number 1402237-76-2 (or analog)Use for waste manifesting.[1]
Physical State Solid (Powder)Dispose as solid waste; do not dissolve solely for disposal.[1]
Halogen Content Yes (Chlorine) CRITICAL: Must be tagged as "Halogenated."
Acidity Weakly Acidic (Lewis Acid)Segregate from strong bases and oxidizers.
Water Solubility Low/ModeratePotential for persistence; do not flush.[1]
GHS Classification Skin/Eye Irritant (Cat 2)Standard PPE (Gloves, Goggles) required.

Pre-Disposal Handling & Segregation

Proper segregation is the single most effective safety measure in chemical waste management. Mixing incompatible streams is the leading cause of waste-container over-pressurization and explosions.[1]

Segregation Rules (The "Three No's")
  • NO Oxidizers: Do not mix with peroxides, nitrates, or permanganates. Boronic acids can react exothermically with strong oxidizers.

  • NO Aqueous Drains: Even if soluble, the boron and halogen content violates typical municipal discharge permits.

  • NO Trash: This is chemical waste, not laboratory trash.

Container Selection
  • Solid Waste: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1]

  • Liquid Waste (if in solution): Use a chemically resistant safety can or glass bottle (e.g., amber Winchester) labeled "Halogenated Organic Waste."

Disposal Workflow: Step-by-Step Protocol

Follow this logical flow to ensure compliance with EPA (40 CFR) and local laboratory safety standards.

Phase 1: Preparation
  • Don PPE: Nitrile gloves, safety glasses, and lab coat.

  • Quench (If Reactive): If the boronic acid is residual in a reaction mixture containing reactive species (e.g., unquenched organolithiums), quench carefully with saturated ammonium chloride or water before transferring to waste.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: List "this compound" (do not use abbreviations).

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

Phase 2: Transfer
  • Solids: Transfer the powder directly into the solid waste container. Wipe the spatula with a Kimwipe and place the wipe in the same container.

  • Liquids (Mother Liquors): If the compound is dissolved in solvent (e.g., DCM, THF):

    • If solvent is Halogenated (DCM, Chloroform): Pour into Halogenated Waste .

    • If solvent is Non-Halogenated (Acetone, Ethyl Acetate): Check facility rules. Best Practice: Because the solute contains Chlorine, default to Halogenated Waste to prevent contamination of fuel-blending streams.

Phase 3: Storage & Pickup
  • Cap Tightly: Ensure the lid is screwed on tight to prevent volatile emissions (if wet).

  • Secondary Containment: Place the waste container in a secondary tray to catch potential leaks.

  • Request Pickup: Contact your EHS (Environmental Health & Safety) department for removal.

Visual Decision Tree (Disposal Logic)

The following diagram illustrates the decision logic for disposing of this specific compound depending on its state (solid vs. solution).

DisposalWorkflow Start Start: this compound Waste StateCheck What is the physical state? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Solid Solution Dissolved in Solvent StateCheck->Solution Reaction Mixture/Mother Liquor SolidBin Solid Chemical Waste Container (HDPE Jar) Solid->SolidBin SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) Solution->SolventCheck Label Label: 'Contains Halogenated Organics' List full chemical name SolidBin->Label HaloWaste Halogenated Organic Waste Stream (Incineration) SolventCheck->HaloWaste Yes (DCM, etc.) ContaminationCheck Does facility allow trace halogens in fuel blending? SolventCheck->ContaminationCheck No (Acetone, MeOH) HaloWaste->Label NonHaloWaste Non-Halogenated Waste Stream (Fuels Blending) NonHaloWaste->Label ContaminationCheck->HaloWaste No / Unsure (Safest Path) ContaminationCheck->NonHaloWaste Yes (<1000 ppm Cl)

Figure 1: Decision logic for segregating this compound waste. Note that "Halogenated Waste" is the default safe path for solutions containing this compound.

Regulatory & Technical Context

Why "Halogenated" Matters

Commercial waste disposal facilities use different technologies for different streams:

  • Non-Halogenated Solvents: Often used for Fuel Blending (burned for energy recovery in cement kilns). High chlorine content causes corrosion and formation of dioxins/furans, making this illegal or highly surcharged.

  • Halogenated Waste: Requires High-Temperature Incineration with specific scrubbers to neutralize acidic gases (HCl) formed during combustion.[1]

  • Self-Validation: By categorizing this chlorophenyl compound as "Halogenated," you ensure it goes to the incinerator, preventing regulatory fines and environmental damage.

Emergency Procedures (Spill Response)
  • Isolate: Mark the area.

  • PPE: Wear nitrile gloves and N95 dust mask (to prevent inhalation of boronic acid dust).

  • Contain: Cover spill with a dry absorbent pads or inert absorbent (vermiculite).

  • Clean: Sweep up carefully to avoid dust generation.[3]

  • Decontaminate: Wipe the surface with a mild soap solution.

  • Dispose: Place all cleanup materials into the Solid Hazardous Waste container.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Criteria for the Definition of Solid Waste and Hazardous Waste (40 CFR Part 261). [Link]

Sources

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Retrosynthesis Analysis

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